Fitc-VAD-FMK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H35FN4O10S |
|---|---|
Molecular Weight |
722.7414 |
Purity |
95/98% |
Origin of Product |
United States |
Foundational & Exploratory
FITC-VAD-FMK: A Technical Guide to its Mechanism and Application in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
FITC-VAD-FMK (Fluorescein isothiocyanate-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a powerful and widely used tool in apoptosis research. This cell-permeable, fluorescently labeled probe irreversibly binds to the catalytic site of activated caspases, serving as a robust in situ marker for cells undergoing apoptosis.[1][2][3] Its utility spans various detection methods, including flow cytometry and fluorescence microscopy, providing a sensitive means to identify and quantify apoptotic cells. This guide delves into the core principles of this compound, its mechanism of action, detailed experimental protocols, and the underlying caspase-mediated signaling pathways.
Introduction to this compound
This compound is a fluorescent analog of the pan-caspase inhibitor, Z-VAD-FMK.[2] The key components of its structure are:
-
FITC (Fluorescein isothiocyanate): A fluorescent dye that allows for the detection of the probe.
-
VAD (Valyl-Alanyl-Aspartyl): A tripeptide sequence recognized by the active site of caspases.
-
FMK (Fluoromethylketone): A reactive group that forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspases, thereby inhibiting their activity.[4][5]
This unique structure allows this compound to readily penetrate the cell membrane of both healthy and apoptotic cells.[1][2] However, it only binds with high affinity to the activated form of caspases, which are the key executioners of apoptosis.[1][2] Unbound this compound diffuses out of the cell, while the bound probe is retained, leading to an accumulation of fluorescence in apoptotic cells.
Mechanism of Action
The mechanism of this compound relies on its function as an affinity label for activated caspases.
Caption: Mechanism of this compound action within an apoptotic cell.
Quantitative Data
The following tables summarize the key quantitative parameters for using this compound.
| Parameter | Value | Reference |
| Excitation Maximum | ~485 nm | [6] |
| Emission Maximum | ~535 nm | [6] |
| Stock Solution Concentration | 5 mM in DMSO | [2] |
| Recommended Working Concentration | 10 µM | [2] |
| Incubation Time | 20 - 60 minutes | [3][6][7] |
| Storage Temperature | ≤ -20°C, protected from light | [3] |
Caspase Activation Pathways
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[8] They exist as inactive zymogens (pro-caspases) and are activated through two primary pathways: the intrinsic and extrinsic pathways.[8][9]
Caption: The intrinsic and extrinsic pathways of caspase activation leading to apoptosis.
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors.[8] This leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates initiator caspases, primarily caspase-8.[8][10]
The intrinsic (or mitochondrial) pathway is triggered by intracellular stress signals such as DNA damage or oxidative stress.[8] These signals lead to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome.[10][11] The apoptosome recruits and activates caspase-9.[10]
Both caspase-8 and caspase-9 can then activate the executioner caspases, such as caspase-3, which cleave a broad range of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Experimental Protocols
The following are detailed protocols for the detection of activated caspases using this compound by flow cytometry and fluorescence microscopy.
Flow Cytometry Protocol
This protocol is designed for the quantification of apoptotic cells in a suspension culture.
Caption: Experimental workflow for detecting activated caspases using this compound and flow cytometry.
Materials:
-
Cells in suspension (1 x 10^6 cells/mL)
-
Apoptosis-inducing agent
-
This compound (5 mM stock in DMSO)
-
Wash Buffer (e.g., PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell suspension using the desired method. Include a negative control of non-induced cells. An additional control can be prepared by pre-treating cells with the unlabeled pan-caspase inhibitor Z-VAD-FMK prior to adding this compound to the induced culture.[3][6]
-
To 300 µL of cell culture, add 1 µL of this compound to achieve a final concentration of approximately 10 µM.[2][6]
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[3][6]
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[6]
-
Resuspend the cell pellet in 0.5 mL of Wash Buffer and centrifuge again at 300 x g for 5 minutes.[6]
-
Repeat the wash step.
-
Resuspend the final cell pellet in 300 µL of Wash Buffer.
-
Analyze the samples on a flow cytometer using the FL1 channel for FITC fluorescence.[6]
Fluorescence Microscopy Protocol
This protocol is suitable for the visualization of apoptotic cells.
Materials:
-
Adherent or suspension cells on a slide
-
Apoptosis-inducing agent
-
This compound (5 mM stock in DMSO)
-
Wash Buffer (e.g., PBS)
-
Mounting medium
-
Fluorescence microscope with a FITC filter
Procedure:
-
Seed cells on a suitable culture vessel (e.g., chamber slides).
-
Induce apoptosis as required. Include appropriate controls.
-
Add this compound to the culture medium to a final concentration of 10 µM.[7]
-
Incubate for 20-30 minutes at 37°C, protected from light.[7]
-
Gently wash the cells twice with Wash Buffer.
-
If desired, fix the cells (e.g., with 10% buffered formalin for 30 minutes).[7]
-
Rinse the cells with PBS.
-
Add a drop of mounting medium and a coverslip.
-
Observe the cells under a fluorescence microscope using a FITC filter. Apoptotic cells will exhibit bright green fluorescence, while non-apoptotic cells will show significantly weaker or no signal.[6]
Data Interpretation and Considerations
-
Specificity: While this compound is a potent pan-caspase inhibitor, it's important to note that some studies suggest its binding in apoptotic cells might involve mechanisms in addition to direct caspase active site labeling.[12] Therefore, using multiple apoptosis assays is recommended for comprehensive analysis.
-
Early Detection: this compound binding is an early event in apoptosis, often occurring before changes in plasma membrane integrity or DNA fragmentation.[12][13]
-
Controls are Crucial: The use of negative (uninduced) and inhibitor (Z-VAD-FMK pre-treatment) controls is essential for accurate data interpretation.[3][6]
Conclusion
This compound is an indispensable tool for the detection and quantification of apoptosis. Its ability to specifically and irreversibly bind to activated caspases, coupled with its fluorescent properties, provides a reliable method for identifying apoptotic cells. By understanding its mechanism of action and following optimized protocols, researchers can effectively utilize this compound to advance their studies in cell death and drug development.
References
- 1. CaspACE™ this compound In Situ Marker Protocol [promega.jp]
- 2. CaspACE™ this compound In Situ Marker [promega.com]
- 3. content.abcam.com [content.abcam.com]
- 4. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 5. invivogen.com [invivogen.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. promega.com [promega.com]
- 8. anygenes.com [anygenes.com]
- 9. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 11. researchgate.net [researchgate.net]
- 12. Interactions of fluorochrome-labeled caspase inhibitors with apoptotic cells: a caution in data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular determination of activated caspases (IDAC) by flow cytometry using a pancaspase inhibitor labeled with FITC - PubMed [pubmed.ncbi.nlm.nih.gov]
FITC-VAD-FMK: A Technical Guide to its Mechanism of Action in Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. The detection of activated caspases is therefore a reliable method for identifying apoptotic cells. FITC-VAD-FMK is a powerful tool for this purpose, acting as a fluorescent, cell-permeable, and irreversible pan-caspase inhibitor. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of relevant quantitative data.
Core Mechanism of Action
This compound (Fluorescein isothiocyanate-Valyl-Alanyl-Aspartyl-fluoromethylketone) is an analog of the pan-caspase inhibitor Z-VAD-FMK.[1] Its mechanism of action is centered on its ability to specifically target and bind to the active sites of caspases.
The key components of this compound and their roles are:
-
VAD (Valyl-Alanyl-Aspartyl): This tripeptide sequence mimics the consensus cleavage site for many caspases. This sequence directs the inhibitor to the active catalytic site of the caspases.
-
FMK (fluoromethylketone): This reactive group forms an irreversible covalent bond with the cysteine residue in the active site of the caspase. This irreversible binding ensures that the fluorescent signal is retained within the cell.
-
FITC (Fluorescein isothiocyanate): This fluorescent dye is attached to the N-terminus of the peptide.[1] Once the inhibitor is bound to an active caspase, the cell becomes fluorescent, allowing for detection by methods such as flow cytometry and fluorescence microscopy.[1][2][3]
Because it is cell-permeable, this compound can readily cross the plasma membrane of living cells and interact with intracellular activated caspases.[3][4] In non-apoptotic cells, where caspases are in their inactive zymogen form, the inhibitor does not bind and is washed out of the cell. In apoptotic cells, the activated caspases are irreversibly labeled, leading to an accumulation of the fluorescent signal.[5] This allows for the specific identification and quantification of cells undergoing apoptosis.
Apoptotic Signaling Pathways and Caspase Activation
Caspase activation is a central event in apoptosis and can be initiated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which are responsible for the cleavage of cellular substrates and the execution of apoptosis.
Extrinsic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[6] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[7] Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Active caspase-8 then directly activates downstream effector caspases, such as caspase-3.[7][8]
Intrinsic Pathway
The intrinsic pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal.[9] These signals lead to the release of cytochrome c from the mitochondria into the cytosol.[6][9] In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex called the apoptosome.[6] Within the apoptosome, pro-caspase-9 is activated, and it, in turn, activates effector caspases like caspase-3.[8]
This compound, as a pan-caspase inhibitor, can detect the activation of caspases in both the extrinsic and intrinsic pathways.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~485 nm | [2] |
| Emission Maximum (λem) | ~535 nm | [2][3] |
| Supplied Concentration | 5 mM in DMSO | |
| Suggested Working Concentration | 10 µM | [1] |
| Incubation Time | 30 - 60 minutes | [3][10] |
| Storage Temperature | ≤ -20 °C | [5] |
Detailed Experimental Protocols
The following are generalized protocols for detecting apoptosis using this compound with flow cytometry and fluorescence microscopy. Note that optimal conditions may vary depending on the cell type and experimental setup.
I. Detection of Apoptosis by Flow Cytometry
This protocol allows for the quantification of apoptotic cells within a population.
Materials:
-
Cells in suspension (1 x 10^6 cells/mL)
-
This compound (5 mM stock in DMSO)
-
Wash Buffer (e.g., PBS)
-
Optional: Propidium Iodide (PI) for late-stage apoptosis/necrosis detection
-
Optional: Z-VAD-FMK for negative control
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group. For a negative control, pre-incubate an aliquot of induced cells with the pan-caspase inhibitor Z-VAD-FMK.[3][10]
-
Incubation with this compound: Aliquot 300 µL of each cell suspension into individual tubes. Add this compound to a final concentration of 10 µM.[1][3]
-
Incubate: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator.[3][10]
-
Wash: Centrifuge the cells (e.g., 3000 rpm for 5 minutes) and discard the supernatant.[3][10] Resuspend the cell pellet in 0.5 mL of Wash Buffer. Repeat the wash step.[3][10]
-
Resuspend for Analysis: Resuspend the final cell pellet in 300 µL of Wash Buffer.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using the FL-1 channel for FITC fluorescence.[3][10] Apoptotic cells will show a significant increase in fluorescence intensity compared to non-apoptotic cells.[2]
II. Detection of Apoptosis by Fluorescence Microscopy
This protocol allows for the visualization of apoptotic cells and their morphology.
Materials:
-
Adherent or suspension cells
-
This compound (5 mM stock in DMSO)
-
Wash Buffer (e.g., PBS)
-
Microscope slides and coverslips
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. For adherent cells, grow them on coverslips.
-
Incubation with this compound: Add this compound to the cell culture medium to a final concentration of 10 µM.
-
Incubate: Incubate for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with Wash Buffer.
-
Mounting: For adherent cells, mount the coverslip onto a microscope slide. For suspension cells, resuspend the washed cells in a small volume of Wash Buffer, place a drop onto a slide, and cover with a coverslip.[3][10]
-
Visualization: Observe the cells under a fluorescence microscope equipped with a FITC filter set.[2][3] Apoptotic cells will appear bright green, while non-apoptotic cells will show minimal fluorescence.[2]
Conclusion
This compound is a highly specific and sensitive tool for the detection of apoptosis in living cells. Its mechanism of irreversible binding to activated caspases, coupled with its fluorescent properties, allows for straightforward and reliable quantification and visualization of apoptotic cells. The protocols and data provided in this guide offer a comprehensive resource for researchers and professionals in the field of apoptosis and drug development.
References
- 1. CaspACE™ this compound In Situ Marker [promega.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Caspase Detection Kit (this compound) | QIA90 [merckmillipore.com]
- 4. CaspACE™ this compound In Situ Marker Protocol [worldwide.promega.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 8. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 9. portlandpress.com [portlandpress.com]
- 10. content.abcam.com [content.abcam.com]
Detecting Caspase Activity with FITC-VAD-FMK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles and methodologies for detecting caspase activity using the fluorescent probe FITC-VAD-FMK. We will explore the underlying biochemical mechanisms, key signaling pathways in apoptosis that lead to caspase activation, and detailed protocols for experimental application.
Core Principles of this compound
This compound is a powerful tool for identifying apoptotic cells by detecting the activity of caspases, which are the central executioners of apoptosis. The probe consists of three key components:
-
FITC (Fluorescein isothiocyanate): A widely used green fluorescent dye that allows for the detection of the probe via fluorescence microscopy or flow cytometry.
-
VAD (Valyl-Alanyl-Aspartyl): A short peptide sequence that is recognized by the catalytic site of a broad range of caspases. This pan-caspase recognition makes it a versatile tool for detecting overall caspase activity.
-
FMK (Fluoromethylketone): A reactive group that forms an irreversible covalent bond with a cysteine residue in the active site of the caspase enzyme.
The cell-permeable nature of this compound allows it to freely enter living cells.[1][2] In healthy, non-apoptotic cells, caspases are in their inactive pro-enzyme form, and the probe does not bind. However, upon the initiation of apoptosis, initiator caspases are activated and, in turn, activate executioner caspases. This compound then binds irreversibly to the active catalytic site of these caspases.[1][2][3] Unbound probe molecules will diffuse out of the cell. This covalent binding ensures that the fluorescent signal is retained within apoptotic cells, providing a clear and stable marker of caspase activity.[3]
Caspase Activation Signaling Pathways
Caspase activation is a critical step in the apoptotic process and is primarily initiated through two major pathways: the extrinsic and the intrinsic pathways.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface.[3][4] This ligand-receptor interaction leads to the recruitment of adaptor proteins like FADD, forming the Death-Inducing Signaling Complex (DISC).[5][6] Within the DISC, procaspase-8 is cleaved and activated. Activated caspase-8 can then directly activate downstream executioner caspases, such as caspase-3, or it can cleave Bid, a Bcl-2 family protein, to t-Bid, which in turn activates the intrinsic pathway.[5]
Caption: The extrinsic pathway of apoptosis initiated by death receptor signaling.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor withdrawal.[3][4] These stress signals converge on the mitochondria, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[3][5] In the cytoplasm, cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome.[5] The apoptosome then recruits and activates procaspase-9.[3][5] Activated caspase-9 subsequently cleaves and activates executioner caspases, including caspase-3, -6, and -7, ultimately leading to the dismantling of the cell.[5]
Caption: The intrinsic pathway of apoptosis initiated by mitochondrial stress.
Experimental Protocols
The following is a generalized protocol for the detection of caspase activity using this compound. It is important to optimize parameters such as cell density, probe concentration, and incubation time for each specific cell type and experimental condition.
Materials
-
This compound (typically supplied as a stock solution in DMSO)
-
Wash Buffer (e.g., PBS or a supplier-provided buffer)
-
Cell culture medium
-
Apoptosis-inducing agent
-
Control cells (negative/uninduced and positive/induced)
-
Optional: Z-VAD-FMK (an unlabeled pan-caspase inhibitor for a competition control)[2][7]
-
Instrumentation: Flow cytometer or fluorescence microscope
Experimental Workflow
Caption: A generalized workflow for detecting caspase activity using this compound.
Detailed Methodology
-
Cell Preparation and Apoptosis Induction:
-
Culture cells to a density of approximately 1 x 10^6 cells/mL.[2][7]
-
Induce apoptosis in the experimental group using the desired method and for the appropriate duration.
-
Maintain a parallel culture of uninduced cells as a negative control.
-
For a competition control, pre-incubate a sample of induced cells with an unlabeled pan-caspase inhibitor (like Z-VAD-FMK) before adding this compound.[2]
-
-
Staining with this compound:
-
Washing:
-
Data Acquisition:
-
For Flow Cytometry: Resuspend the final cell pellet in an appropriate buffer (e.g., 300 µL of Wash Buffer).[2] Analyze the samples on a flow cytometer, detecting the FITC signal in the FL1 channel. Apoptotic cells will exhibit a significant increase in fluorescence intensity compared to the negative control.
-
For Fluorescence Microscopy: Resuspend the final cell pellet in a smaller volume (e.g., 100 µL of Wash Buffer).[2] Place a drop of the cell suspension on a microscope slide and cover with a coverslip. Observe the cells using a fluorescence microscope equipped with a standard FITC filter set. Apoptotic cells will appear bright green.
-
Quantitative Data and Recommended Parameters
The optimal conditions for using this compound can vary between cell types and suppliers. The following table summarizes some commonly cited parameters.
| Parameter | Recommended Value/Range | Cell Type Example | Source |
| Working Concentration | 5-10 µM | Jurkat | [3][6][9] |
| 10 µmol/l | Not specified | [10] | |
| Incubation Time | 20 minutes | Jurkat | [9] |
| 30 minutes | Jurkat | ||
| 30-60 minutes | General | [7][8] | |
| 0.5-1 hour | General | [1] | |
| Cell Density | 1 x 10^6 cells/mL | General | [1][7][8] |
| Excitation/Emission (nm) | ~488 / ~530 | General |
Note: It is highly recommended to perform a titration experiment to determine the optimal concentration and incubation time for your specific experimental system.
References
- 1. content.abcam.com [content.abcam.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. CaspACE™ this compound In Situ Marker [promega.com]
- 4. CaspACE™ this compound In Situ Marker [worldwide.promega.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Apoptosis [promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. promega.com [promega.com]
- 10. academic.oup.com [academic.oup.com]
Investigating the Cell Permeability of FITC-VAD-FMK: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FITC-VAD-FMK (Fluorescein isothiocyanate-Valyl-Alanyl-Aspartyl-fluoromethylketone) is a powerful tool in the study of apoptosis, or programmed cell death. This in-depth technical guide explores the core characteristics of this compound, with a particular focus on its cell permeability, a critical feature that enables its utility in living cells. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.
This compound is a fluorescently labeled, cell-permeable, irreversible pan-caspase inhibitor.[1][2][3] Its ability to freely cross the plasma membrane of living cells allows it to bind to activated caspases, the key executioner enzymes in the apoptotic cascade.[1][4][5] This covalent interaction traps the fluorescent marker within apoptotic cells, enabling their identification and quantification using techniques such as fluorescence microscopy and flow cytometry.[2][6]
Mechanism of Action
The functionality of this compound is centered around three key components:
-
FITC (Fluorescein isothiocyanate): A widely used green fluorophore that allows for visualization by fluorescence-based detection methods.[5]
-
VAD (Valyl-Alanyl-Aspartyl): A tripeptide sequence recognized by the active site of a broad range of caspases.
-
FMK (Fluoromethylketone): A reactive group that forms an irreversible covalent bond with the catalytic site of activated caspases, effectively trapping the probe within the cell.[5][7]
The cell-permeable nature of this compound allows it to diffuse into cells.[1][5] In healthy, non-apoptotic cells, the probe remains unbound and can diffuse back out of the cell.[1] However, in apoptotic cells where caspases are activated, this compound binds irreversibly to these enzymes.[2][3] This results in the accumulation of the fluorescent signal within apoptotic cells, providing a clear marker for this cellular process.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound.
| Parameter | Value | Reference |
| Excitation Maximum | ~485 nm | [2][3] |
| Emission Maximum | ~535 nm | [2][3] |
| Stock Solution Concentration | 5mM in DMSO | [1] |
| Suggested Working Concentration | 10µM | [1] |
| Incubation Time | 0.5 - 1 hour | [2][3] |
| Incubation Temperature | 37°C with 5% CO2 | [2][3] |
Table 1: Spectroscopic and Experimental Parameters for this compound.
| Application | Typical Cell Density | Final Resuspension Volume | Reference |
| Flow Cytometry | 1 x 10^6 cells/mL | 300 µL | [2][3] |
| Fluorescence Microscopy | 1 x 10^6 cells/mL | 100 µL | [2][3] |
| Fluorescence Plate Reader | 1 x 10^6 cells/mL | 100 µL | [2] |
Table 2: Recommended Cell Densities and Volumes for Different Applications.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the apoptotic signaling pathway targeted by this compound and a typical experimental workflow for its use.
Caption: Interaction of this compound with the caspase cascade in apoptosis.
Caption: A generalized workflow for detecting apoptosis using this compound.
Experimental Protocols
Below are detailed methodologies for key experiments utilizing this compound.
Apoptosis Detection by Flow Cytometry
This protocol allows for the quantification of apoptotic cells within a population.
-
Induce Apoptosis: Culture cells to the desired density (e.g., 1 x 10^6 cells/mL) and induce apoptosis using the desired method. Prepare a parallel culture of untreated cells as a negative control. An optional control is to pre-incubate cells with an unlabeled pan-caspase inhibitor like Z-VAD-FMK before inducing apoptosis to demonstrate the specificity of the this compound signal.[3]
-
Staining:
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 500 µL of wash buffer (e.g., PBS).
-
Repeat the centrifugation and wash step.[3]
-
-
Analysis:
-
Resuspend the final cell pellet in 300 µL of wash buffer.[3]
-
Analyze the samples on a flow cytometer using the FL1 channel for FITC detection.[2] Apoptotic cells will exhibit a significant increase in fluorescence intensity compared to control cells.[6] For a more detailed analysis, co-staining with a viability dye like Propidium Iodide (PI) can distinguish between early apoptotic (FITC-positive, PI-negative) and late apoptotic/necrotic cells (FITC-positive, PI-positive).[8]
-
Apoptosis Detection by Fluorescence Microscopy
This protocol enables the visualization of apoptotic cells.
-
Induce Apoptosis: Follow the same procedure as for flow cytometry (Step 1).
-
Staining:
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant.
-
Resuspend the cells in 500 µL of wash buffer and repeat the wash step.[3]
-
-
Visualization:
-
Resuspend the final cell pellet in 100 µL of wash buffer.[3]
-
Place a drop of the cell suspension onto a microscope slide and cover with a coverslip.
-
Observe the cells using a fluorescence microscope with a standard FITC filter set.[2] Apoptotic cells will appear bright green, while non-apoptotic cells will show minimal fluorescence.[2]
-
Conclusion
This compound is a robust and reliable tool for the detection of apoptosis in living cells. Its cell permeability is the cornerstone of its utility, allowing for the direct labeling of activated caspases in situ. The protocols and data presented in this guide provide a comprehensive framework for the successful application of this compound in a variety of research contexts. By understanding its mechanism of action and following standardized procedures, researchers can confidently identify and quantify apoptotic cells, furthering our understanding of this fundamental biological process and its role in health and disease.
References
- 1. CaspACE™ this compound In Situ Marker [promega.sg]
- 2. merckmillipore.com [merckmillipore.com]
- 3. content.abcam.com [content.abcam.com]
- 4. CaspACE™ this compound In Situ Marker Protocol [promega.sg]
- 5. benchchem.com [benchchem.com]
- 6. ApoStat Intracellular Caspase Detection (this compound) FMK012: R&D Systems [rndsystems.com]
- 7. invivogen.com [invivogen.com]
- 8. Intracellular determination of activated caspases (IDAC) by flow cytometry using a pancaspase inhibitor labeled with FITC - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Apoptosis: A Technical Guide to FITC-VAD-FMK and Activated Caspase Binding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding specificity of the fluorescent probe FITC-VAD-FMK to activated caspases, critical executioners of apoptosis. Understanding this interaction is paramount for the accurate detection of apoptotic cells and the development of novel therapeutics targeting programmed cell death. This document provides a comprehensive overview of the underlying signaling pathways, quantitative binding data, and detailed experimental protocols for the application of this compound.
The Central Role of Caspases in Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. This intricate process is primarily orchestrated by a family of cysteine-aspartic proteases known as caspases. Caspases are synthesized as inactive zymogens (pro-caspases) and, upon receiving specific signals, undergo proteolytic activation to initiate a signaling cascade that culminates in cell disassembly.
There are two major pathways for caspase activation: the intrinsic and extrinsic pathways.
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors. This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Activated caspase-8 then directly cleaves and activates downstream executioner caspases, such as caspase-3 and -7.
-
The Intrinsic Pathway: Cellular stress signals, such as DNA damage or growth factor withdrawal, trigger the intrinsic pathway. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates pro-caspase-9. Activated caspase-9, in turn, activates the executioner caspases.
Both pathways converge on the activation of executioner caspases, which are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This compound: A Tool for Detecting Activated Caspases
This compound (Fluorescein isothiocyanate-Valyl-Alanyl-Aspartyl-fluoromethylketone) is a cell-permeable, non-toxic, and irreversible pan-caspase inhibitor. Its design is based on the VAD-FMK peptide, which mimics the caspase cleavage site, allowing it to bind to the catalytic site of activated caspases. The fluoromethylketone (FMK) group forms a covalent bond with the active site cysteine residue, leading to irreversible inhibition. The attached FITC fluorophore allows for the detection of cells with activated caspases through fluorescence-based methods.
Binding Specificity of VAD-FMK to Activated Caspases
While this compound is categorized as a "pan-caspase" inhibitor, its binding affinity varies among different activated caspases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Z-VAD-FMK, the non-fluorescent analog of this compound, against a panel of activated caspases. The binding specificity is primarily determined by the VAD peptide sequence, and thus the data for Z-VAD-FMK is considered representative of this compound's binding characteristics.
| Caspase | IC50 (µM) | Reference |
| Caspase-1 | 3.07 | [1] |
| Caspase-6 | 6.78 | [1] |
| Caspase-7 | 4.11 | [1] |
| Caspase-8 | 5.42 | [1] |
| Caspase-9 | 10.66 | [1] |
| Caspase-10 | 9.52 | [1] |
Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme concentration. The data presented here should be considered as a guide to the relative inhibitory potential of VAD-FMK against different caspases. More recent studies suggest that Z-VAD-FMK can inhibit all caspases at low to mid-nanomolar concentrations[2].
Experimental Protocols
Accurate and reproducible detection of activated caspases using this compound requires optimized experimental protocols. Below are detailed methodologies for two common applications: flow cytometry and fluorescence microscopy.
Protocol 1: Detection of Activated Caspases by Flow Cytometry
This protocol outlines the steps for staining apoptotic cells with this compound for analysis by flow cytometry.
Materials:
-
Cells of interest (suspension or adherent)
-
Apoptosis-inducing agent
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (5 mM stock in DMSO)
-
Propidium Iodide (PI) or other viability dye (optional)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Seed cells at an appropriate density and treat with the desired apoptosis-inducing agent for the predetermined time. Include untreated cells as a negative control.
-
Cell Preparation:
-
Suspension cells: Collect cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or trypsin. Collect cells by centrifugation.
-
-
Washing: Wash the cell pellet once with 1 mL of PBS and centrifuge again.
-
Staining:
-
Resuspend the cell pellet in 300 µL of complete cell culture medium.
-
Add this compound to a final concentration of 10 µM.
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
-
Washing: Wash the cells twice with 1 mL of Wash Buffer (if provided with a kit) or PBS. Centrifuge between washes.
-
Viability Staining (Optional): If assessing membrane integrity, resuspend the cell pellet in 100-500 µL of PBS containing a viability dye such as Propidium Iodide (PI) at the recommended concentration. Incubate for 5-15 minutes on ice, protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. FITC fluorescence is typically detected in the FL1 channel. If using a viability dye, its fluorescence should be detected in the appropriate channel (e.g., FL3 for PI).
Protocol 2: Detection of Activated Caspases by Fluorescence Microscopy
This protocol describes the staining of apoptotic cells with this compound for visualization by fluorescence microscopy.
Materials:
-
Cells of interest cultured on glass coverslips or in imaging-grade multi-well plates
-
Apoptosis-inducing agent
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (5 mM stock in DMSO)
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope with appropriate filters for FITC and the nuclear stain.
Procedure:
-
Induce Apoptosis: Treat cells cultured on coverslips or imaging plates with the desired apoptosis-inducing agent. Include an untreated control.
-
Staining:
-
Add this compound directly to the culture medium to a final concentration of 10 µM.
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.
-
-
Washing: Gently wash the cells three times with warm PBS.
-
Nuclear Counterstaining: Incubate the cells with a solution of Hoechst 33342 or DAPI in PBS at the recommended concentration for 5-10 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. For imaging plates, add fresh PBS or mounting medium to the wells.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence due to this compound binding to activated caspases. The nuclei will be stained blue by Hoechst or DAPI.
Visualizing the Molecular Landscape
To better understand the context of this compound's application, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Conclusion
This compound serves as a robust and widely utilized tool for the detection of activated caspases in apoptotic cells. While it is a broad-spectrum inhibitor, understanding its relative binding affinities for different caspases is crucial for the precise interpretation of experimental results. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively employ this compound in their studies of apoptosis, ultimately contributing to advancements in both basic research and the development of novel therapeutic strategies.
References
Methodological & Application
Detecting Apoptosis: A Detailed Guide to Using FITC-VAD-FMK in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
FITC-VAD-FMK is a powerful tool for the detection of activated caspases, key mediators of apoptosis or programmed cell death. This cell-permeable, non-toxic reagent consists of the pan-caspase inhibitor VAD-FMK (Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) conjugated to fluorescein isothiocyanate (FITC).[1][2] Its mechanism relies on the irreversible binding of the FMK moiety to the catalytic site of activated caspases within apoptotic cells.[3][4] The attached FITC fluorochrome allows for the direct detection and quantification of apoptotic cells by flow cytometry, fluorescence microscopy, or a fluorescence plate reader.[5] This application note provides detailed protocols and technical guidance for the effective use of this compound in flow cytometry experiments.
Mechanism of Action and Signaling Pathway
Apoptosis is a tightly regulated process involving the activation of a cascade of cysteine-aspartic proteases known as caspases. These enzymes are present in healthy cells as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage.[6] There are two major pathways leading to caspase activation: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.
-
The Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors.[7] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated.[8] Activated caspase-8 can then directly activate downstream effector caspases like caspase-3.[8]
-
The Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[7] This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and pro-caspase-9 to form the "apoptosome".[6] Within the apoptosome, pro-caspase-9 is activated and subsequently activates effector caspases like caspase-3.
Both pathways converge on the activation of effector caspases (e.g., caspase-3, -6, -7), which are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound, as a pan-caspase inhibitor, will bind to the active forms of these various caspases, providing a broad-spectrum detection of apoptosis.[3]
Experimental Protocol: Detection of Activated Caspases by Flow Cytometry
This protocol provides a general framework for using this compound. Optimization of cell number, reagent concentration, and incubation times may be required for different cell types and experimental conditions.
Materials
-
Cells of interest (suspension or adherent)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide, anti-Fas antibody)
-
Complete cell culture medium
-
This compound solution (typically supplied as a 5 mM stock in DMSO)[1]
-
Wash Buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Propidium Iodide (PI) or other viability dye (optional, for distinguishing apoptotic from necrotic cells)
-
Flow cytometer
Staining Protocol
-
Induce Apoptosis:
-
Culture cells to the desired density (e.g., 1 x 10^6 cells/mL).[5]
-
Treat cells with the apoptosis-inducing agent at a predetermined concentration and for a specific duration.
-
Concurrently, maintain an untreated cell population as a negative control.
-
An additional negative control can be prepared by pre-incubating cells with an unlabeled pan-caspase inhibitor (e.g., Z-VAD-FMK) for 30-60 minutes before adding the apoptosis inducer and this compound.[2] This helps to confirm the caspase-dependency of the FITC signal.
-
-
Staining with this compound:
-
Transfer 300 µL of the cell suspension (induced and control) into flow cytometry tubes.[2]
-
Add this compound to each tube to a final concentration of 1-10 µM. A suggested starting concentration is 10 µM.[1]
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[2][5]
-
-
Washing:
-
Optional Viability Staining:
-
If desired, resuspend the washed cell pellet in 100-300 µL of Wash Buffer containing a viability dye like Propidium Iodide (PI) at its recommended concentration.
-
Incubate for 5-15 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Wash Buffer (e.g., 300 µL) and keep the samples on ice, protected from light, until analysis.[5]
-
Analyze the samples on a flow cytometer. FITC is typically excited by a 488 nm laser and its emission is detected in the FL1 channel (around 520-530 nm). PI is also excited at 488 nm and its emission is detected in a higher wavelength channel (e.g., FL2 or FL3, >650 nm).
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Presentation and Interpretation
Flow cytometry data can be visualized in dot plots or histograms. A typical analysis involves gating on the cell population of interest based on forward and side scatter properties and then examining the fluorescence intensity in the FITC channel.
| Population | FITC Staining | PI Staining | Interpretation |
| Lower-Left Quadrant | Negative | Negative | Live, non-apoptotic cells |
| Lower-Right Quadrant | Positive | Negative | Early apoptotic cells (active caspases, intact membrane)[9] |
| Upper-Right Quadrant | Positive | Positive | Late apoptotic/necrotic cells (active caspases, compromised membrane)[9] |
| Upper-Left Quadrant | Negative | Positive | Necrotic cells (compromised membrane, no significant caspase activation) |
Table 1: Interpretation of Flow Cytometry Data with this compound and PI Co-staining.
Quantitative Data Summary
The optimal experimental parameters can vary depending on the cell line and the apoptosis inducer used. The following table provides a summary of typical ranges found in protocols.
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10^6 cells/mL | Ensure cells are in the logarithmic growth phase. |
| This compound Concentration | 1 - 10 µM | Start with 10 µM and optimize if necessary.[1] |
| Incubation Time | 30 - 60 minutes | Time-course experiments may be needed for optimization.[2][5] |
| Incubation Temperature | 37°C | |
| Excitation Wavelength | ~488 nm | |
| Emission Wavelength | ~520-530 nm |
Table 2: Summary of Quantitative Parameters for this compound Flow Cytometry.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in negative control | - Spontaneous apoptosis in culture- Non-specific binding of the reagent- Inadequate washing | - Use healthy, low-passage number cells.- Include a Z-VAD-FMK pre-treatment control to assess specificity.[10]- Ensure thorough washing steps. |
| Weak or no signal in apoptotic sample | - Inefficient apoptosis induction- Suboptimal this compound concentration or incubation time- Loss of cells during washing | - Confirm apoptosis induction with an alternative method (e.g., Annexin V staining).- Perform a concentration and time-course optimization for this compound.[10]- Be gentle during centrifugation and resuspension. |
| High percentage of PI-positive cells in the untreated control | - Harsh cell handling- Over-confluent or unhealthy cell culture | - Handle cells gently during harvesting and staining.- Ensure cells are healthy and not overgrown before starting the experiment. |
Table 3: Troubleshooting Guide for this compound Flow Cytometry.
Conclusion
This compound is a reliable and straightforward reagent for the detection of apoptosis through the labeling of activated caspases. By following the detailed protocols and considering the optimization and troubleshooting advice provided in these application notes, researchers can confidently incorporate this assay into their studies to investigate programmed cell death in various experimental models. The combination of this compound with a viability dye in a multiparameter flow cytometry setup allows for a more detailed characterization of the different stages of cell death.[11]
References
- 1. CaspACE™ this compound In Situ Marker [promega.com]
- 2. content.abcam.com [content.abcam.com]
- 3. invivogen.com [invivogen.com]
- 4. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 9. Intracellular determination of activated caspases (IDAC) by flow cytometry using a pancaspase inhibitor labeled with FITC [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Interactions of fluorochrome-labeled caspase inhibitors with apoptotic cells: a caution in data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
A detailed guide to Fitc-VAD-FMK staining for fluorescence microscopy.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1] A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[1][2] These enzymes are synthesized as inactive zymogens and, upon activation, orchestrate the dismantling of the cell through the cleavage of specific substrates.[1][3] The detection of activated caspases is therefore a reliable method for identifying apoptotic cells.
FITC-VAD-FMK (Fluorescein isothiocyanate-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a powerful tool for studying apoptosis.[4] It is a cell-permeable, non-toxic, and fluorescently labeled pan-caspase inhibitor that irreversibly binds to the catalytic site of activated caspases.[5][6] This covalent interaction allows for the in situ detection and quantification of apoptotic cells by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[7] The fluorescent FITC label enables direct visualization of cells in which caspases have been activated.[4]
Signaling Pathways of Apoptosis
Caspase activation is a central event in the apoptotic process, which can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[8]
-
The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors.[2] This interaction leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[8] Within the DISC, procaspase-8 is cleaved and activated, subsequently activating downstream effector caspases like caspase-3.[2][8]
-
The Intrinsic Pathway: A wide range of cellular stresses, such as DNA damage, oxidative stress, or growth factor deprivation, can initiate the intrinsic pathway.[1] These signals converge on the mitochondria, leading to the release of cytochrome c into the cytoplasm.[1][8] Cytosolic cytochrome c then binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome.[8] The apoptosome recruits and activates procaspase-9, which in turn activates effector caspases like caspase-3.[2][8]
Both pathways ultimately converge on the activation of effector caspases (e.g., caspase-3, -6, -7), which are responsible for the characteristic morphological and biochemical changes of apoptosis.[8]
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Application Notes
This compound is a versatile reagent for detecting apoptosis in a variety of research and drug development applications. It can be used to:
-
Identify and quantify apoptotic cells in culture.
-
Assess the efficacy of pro-apoptotic or anti-apoptotic drugs.[9]
-
Study the kinetics of caspase activation.
-
Distinguish between apoptosis and necrosis, especially when used in conjunction with a viability dye like propidium iodide (PI).[10]
Experimental Design Considerations:
-
Positive Control: A known inducer of apoptosis for the specific cell type should be used as a positive control (e.g., staurosporine, etoposide).[9][11]
-
Negative Control: An untreated cell population should be included as a negative control to establish baseline fluorescence.[5]
-
Inhibitor Control: To confirm the specificity of this compound binding, a negative control can be prepared by pre-incubating cells with an unlabeled pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding the fluorescent probe.[5][12] A significant reduction in fluorescence would indicate specific binding to activated caspases.[12]
Experimental Protocol for Fluorescence Microscopy
This protocol provides a general guideline for staining adherent or suspension cells with this compound for analysis by fluorescence microscopy. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound solution (typically supplied as a 5mM stock in DMSO).[4][13]
-
Wash Buffer (e.g., Phosphate-Buffered Saline - PBS).[5]
-
Cell culture medium appropriate for the cell line.
-
Apoptosis-inducing agent (for positive control).
-
Unlabeled pan-caspase inhibitor (e.g., Z-VAD-FMK) for inhibitor control.[5]
-
Glass coverslips or imaging-grade microplates.
-
Fluorescence microscope with a standard FITC filter set (Excitation ~485 nm, Emission ~535 nm).[7]
Caption: Experimental workflow for this compound staining.
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
For suspension cells, culture them to the desired density (e.g., 1 x 10^6 cells/ml).[5]
-
Induce apoptosis in the desired wells by treating cells with an appropriate stimulus for the required duration. Concurrently, maintain an untreated control culture.[5]
-
-
Staining:
-
Prepare the this compound staining solution by diluting the stock solution in cell culture medium to a final concentration of 1-10 µM.[4] The optimal concentration should be determined empirically for each cell type.
-
Add the this compound staining solution directly to the cell culture medium.
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[5]
-
-
Washing:
-
Imaging:
-
For adherent cells, mount the coverslips onto microscope slides with a drop of mounting medium.
-
For suspension cells, resuspend the final cell pellet in a small volume of Wash Buffer or PBS, place a drop onto a microscope slide, and cover with a coverslip.[7]
-
Observe the cells under a fluorescence microscope using a FITC filter.[7] Apoptotic cells will exhibit bright green fluorescence, while non-apoptotic cells will show significantly lower or no fluorescence.[7]
-
Data Presentation and Interpretation
Qualitative Analysis:
Fluorescence microscopy provides a visual assessment of apoptosis within a cell population. Apoptotic cells are identified by their distinct, bright green cytoplasmic fluorescence. Morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation (if counterstained with a nuclear dye like Hoechst), can also be observed.
Quantitative Data Summary:
The following table provides typical ranges for key experimental parameters. It is crucial to optimize these conditions for each specific experimental system to ensure reliable and reproducible results.[14]
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 50-70% confluency (adherent) 0.5-2 x 10^6 cells/ml (suspension) | Avoid overgrowth, which can lead to spontaneous apoptosis. |
| Apoptosis Inducer | Varies by cell type and agent | A time-course and dose-response experiment is recommended. |
| This compound Concentration | 1 - 10 µM | Higher concentrations may increase background signal.[4] |
| Incubation Time | 30 - 60 minutes | Longer incubation times may lead to non-specific binding.[14] A time-course experiment is recommended to determine the optimal signal-to-noise ratio.[14] |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
Troubleshooting:
| Problem | Possible Cause | Solution |
| High Background Fluorescence | Incomplete washing this compound concentration too high Prolonged incubation time | Increase the number and duration of wash steps. Titrate the this compound concentration. Optimize the incubation time by performing a time-course experiment.[14] |
| Weak or No Signal in Positive Control | Inefficient apoptosis induction Caspase activation has not yet occurred or has already passed its peak Reagent degradation | Confirm apoptosis induction with an alternative method. Perform a time-course experiment to capture the peak of caspase activation. Ensure proper storage of this compound at -20°C, protected from light and moisture.[13] |
| Fluorescence in Negative Control Cells | Spontaneous apoptosis in culture Non-specific binding | Ensure healthy cell culture conditions. Use an inhibitor control (pre-incubation with unlabeled Z-VAD-FMK) to assess specificity.[12] |
Conclusion
This compound staining is a straightforward and reliable method for the detection of activated caspases in apoptotic cells.[5] By providing a fluorescent signal that is directly proportional to the number of activated caspases, this assay allows for both qualitative and quantitative assessment of apoptosis. The detailed protocol and application notes provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize this compound staining in their studies of programmed cell death. Proper experimental design, including the use of appropriate controls, and optimization of staining conditions are critical for obtaining accurate and reproducible results.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 3. ovid.com [ovid.com]
- 4. CaspACE™ this compound In Situ Marker [promega.kr]
- 5. content.abcam.com [content.abcam.com]
- 6. invivogen.com [invivogen.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 9. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of fluorochrome-labeled caspase inhibitors with apoptotic cells: a caution in data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
Determining the Optimal Concentration of FITC-VAD-FMK for Apoptosis Detection in Various Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein isothiocyanate (FITC)-conjugated Val-Ala-Asp (OMe) fluoromethylketone (FITC-VAD-FMK) is a powerful tool for detecting apoptosis in living cells. This cell-permeable, non-toxic reagent irreversibly binds to activated caspases, the key executioners of apoptosis. The covalent bond formed between the fluoromethylketone (FMK) group and the catalytic site of activated caspases allows for the fluorescent labeling and subsequent quantification of apoptotic cells using techniques such as flow cytometry and fluorescence microscopy.[1][2][3] As a pan-caspase inhibitor, this compound targets a broad range of caspases, making it a versatile marker for apoptosis induced by various stimuli.[4][5]
Optimizing the concentration of this compound is a critical step in ensuring accurate and reproducible results. The optimal concentration can vary significantly between different cell lines due to factors such as cell size, membrane permeability, and the level of endogenous caspase activity. This document provides a comprehensive guide to determining the optimal this compound concentration for your specific cell line and experimental setup.
Data Presentation: Recommended this compound Concentrations
The following table summarizes recommended starting concentrations of VAD-FMK (fluorescently labeled or unlabeled) for various commonly used cell lines based on published literature. It is important to note that these concentrations should be used as a starting point, and empirical optimization is highly recommended for each new cell line and experimental condition.
| Cell Line | Recommended Starting Concentration (µM) | Notes |
| Jurkat | 10 | A commonly used concentration for this human T lymphocyte cell line.[6] |
| HeLa | 10 | Used to inhibit apoptosis in this human cervical cancer cell line.[7] |
| A549 | 50 | Effective concentration for inhibiting curcumin-induced apoptosis.[8] |
| U937 | 10 - 50 | Concentrations have been used to rescue cells from apoptosis and inhibit HF-induced apoptosis.[9] |
| MCF-7 | Not specified; this compound is effective | This caspase-3 deficient cell line can be analyzed for apoptosis using this compound.[10][11] |
| Human Granulosa Cells (GC1a, HGL5, COV434) | 50 | Used to protect cells from etoposide-induced cell death.[12] |
| Primary Neurons | 5 - 20 | Effective concentrations for inhibiting apoptosis in cultured neurons.[13][14] |
Signaling Pathways
This compound targets activated caspases, which are central to the apoptotic signaling cascade. Apoptosis is primarily initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are the direct targets of this compound.
References
- 1. abeomics.com [abeomics.com]
- 2. bosterbio.com [bosterbio.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Apoptosis - Wikipedia [en.wikipedia.org]
- 5. Caspase - Wikipedia [en.wikipedia.org]
- 6. CaspACE™ this compound In Situ Marker [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]
- 11. Intracellular determination of activated caspases (IDAC) by flow cytometry using a pancaspase inhibitor labeled with FITC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective and Protracted Apoptosis in Human Primary Neurons Microinjected with Active Caspase-3, -6, -7, and -8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contribution of p53-Dependent Caspase Activation to Neuronal Cell Death Declines with Neuronal Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Apoptosis Detection: A Guide to FITC-VAD-FMK Staining
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of apoptosis, or programmed cell death, is a critical aspect of numerous research areas, including cancer biology, neurodegenerative disease, and drug development. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. FITC-VAD-FMK (Fluorescein isothiocyanate-Valyl-Alanyl-Aspartyl-fluoromethylketone) is a powerful tool for identifying apoptotic cells. This cell-permeable, non-toxic reagent irreversibly binds to the catalytic site of activated caspases, allowing for the detection of apoptotic cells by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[1][2] This document provides detailed protocols and recommendations for the effective use of this compound.
Mechanism of Action
This compound is a fluorescently labeled pan-caspase inhibitor.[3][4] The VAD-FMK peptide sequence is a preferred substrate for a broad range of caspases. Upon entering a cell, if caspases are activated (a hallmark of apoptosis), the FMK (fluoromethylketone) group forms a covalent bond with the active site of the caspase. The attached FITC fluorophore then serves as a detectable marker, indicating that the cell is undergoing apoptosis.
Figure 1. Mechanism of this compound action in an apoptotic cell.
Quantitative Data Summary: Incubation Time Recommendations
The optimal incubation time for this compound can vary depending on the cell type, the apoptosis-inducing agent, and experimental conditions.[5] While manufacturer protocols typically suggest a range, empirical determination for your specific system is highly recommended.[5] Extending the incubation time unnecessarily can lead to increased background fluorescence and non-specific binding.[5]
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 10 µM | Optimization is recommended for each cell type.[6] |
| Incubation Time | 20 - 60 minutes | A time-course experiment is advised to determine the optimal signal-to-noise ratio.[1][2][7] |
| Incubation Temperature | 37°C | A CO2 incubator is typically used.[1][2] |
| Excitation Maximum | ~490-495 nm | Characteristic of the FITC fluorophore.[6] |
| Emission Maximum | ~516-525 nm | Characteristic of the FITC fluorophore.[6] |
Experimental Protocols
The following protocols provide a general framework for this compound staining. Optimization may be required for your specific cell line and experimental setup.
I. Staining Protocol for Suspension Cells (Flow Cytometry Analysis)
This protocol is designed for the quantitative analysis of apoptotic cells in a population.
Materials:
-
This compound (reconstituted in DMSO)
-
Cell culture medium
-
Wash Buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Apoptosis-inducing agent
-
Z-VAD-FMK (optional, for negative control)[2]
-
Propidium Iodide (PI) or other viability dye (recommended)[5]
-
Flow cytometer tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired density (e.g., 1 x 10^6 cells/mL).
-
Induction of Apoptosis: Treat cells with an apoptosis-inducing agent for the desired time. Include the following controls:
-
Unstained Cells: To assess background autofluorescence.[5]
-
Vehicle-Treated Cells (Negative Control): To establish the baseline level of apoptosis.[5]
-
Apoptosis-Induced Cells (Positive Control): To confirm that the detection system is working correctly.[5]
-
Inhibitor Control (Optional but Recommended): Pre-incubate cells with an unlabeled pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding this compound to demonstrate the caspase-specificity of the signal.[2][5]
-
-
Staining: Add this compound to the cell suspension to a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[1][2]
-
Washing:
-
Viability Staining (Optional): If differentiating between apoptotic and necrotic cells, resuspend the cell pellet in a buffer containing a viability dye like PI, following the manufacturer's instructions.
-
Flow Cytometric Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Wash Buffer.
-
Analyze the samples on a flow cytometer using the appropriate channels for FITC (e.g., FL1) and the viability dye (if used).
-
Figure 2. Experimental workflow for this compound staining of suspension cells.
II. Staining Protocol for Adherent Cells (Fluorescence Microscopy)
This protocol is suitable for the qualitative or semi-quantitative assessment of apoptosis in adherent cell populations.
Materials:
-
This compound (reconstituted in DMSO)
-
Cell culture medium
-
Wash Buffer (e.g., PBS)
-
Apoptosis-inducing agent
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
Mounting medium
-
Fluorescence microscope with FITC filter set
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging surface and culture to the desired confluency.
-
Induction of Apoptosis: Treat cells with an apoptosis-inducing agent as described for suspension cells, including appropriate controls.
-
Staining: Prepare a working solution of this compound in cell culture medium (final concentration 1-10 µM). Remove the existing medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[1][2]
-
Washing:
-
Carefully remove the staining solution.
-
Gently wash the cells twice with Wash Buffer.
-
-
Imaging:
-
Mount the coverslips on a microscope slide with a drop of mounting medium or add imaging buffer to the plate.
-
Observe the cells under a fluorescence microscope using a standard FITC filter set. Apoptotic cells will exhibit bright green fluorescence.
-
Troubleshooting and Considerations
-
High Background: This may be due to an excessively long incubation time or insufficient washing. Optimize both to improve the signal-to-noise ratio.
-
False Positives: Necrotic cells can non-specifically bind this compound. Co-staining with a viability dye such as Propidium Iodide (PI) or 7-AAD is crucial to distinguish between apoptotic and necrotic populations.[5]
-
No Signal: Ensure that the apoptosis induction protocol is effective and that the this compound reagent has been stored correctly at -20°C and protected from light.[2]
-
Protease Inhibitors: Avoid using protease inhibitors in your sample preparation, as they may interfere with caspase activity and the assay.[2]
By following these guidelines and protocols, researchers can effectively utilize this compound to accurately detect and quantify apoptosis in a wide range of experimental systems.
References
Application Notes and Protocols: Co-staining with FITC-VAD-FMK and Propidium Iodide for Apoptosis and Necrosis Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate differentiation and quantification of live, apoptotic, and necrotic cells are crucial in various fields of biological research and drug development. Apoptosis, or programmed cell death, is a tightly regulated process characterized by a cascade of events, including the activation of caspases. Necrosis, in contrast, is a form of uncontrolled cell death resulting from cellular injury. This protocol details a robust method for distinguishing between these cell fates using a co-staining strategy with FITC-VAD-FMK and propidium iodide (PI).
This compound (Fluorescein isothiocyanate-Valyl-Alanyl-Aspartyl-fluoromethylketone) is a cell-permeable, non-toxic reagent that irreversibly binds to the active site of caspases, key mediators of apoptosis.[1][2][3] This binding provides a specific and sensitive fluorescent signal in early to late-stage apoptotic cells.[1][2] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[4] It is excluded by cells with intact plasma membranes, but can penetrate the compromised membranes of late apoptotic and necrotic cells, where it fluoresces red upon binding to DNA.[4][5]
By combining these two fluorescent probes, researchers can effectively discriminate between four distinct cell populations:
-
Viable cells: this compound negative and PI negative.
-
Early apoptotic cells: this compound positive and PI negative.
-
Late apoptotic cells: this compound positive and PI positive.
-
Necrotic cells: this compound negative and PI positive.
This powerful technique can be readily applied to various analytical platforms, including flow cytometry and fluorescence microscopy.
Signaling Pathway and Staining Principle
The co-staining protocol relies on the distinct biochemical and morphological changes that occur during apoptosis and necrosis.
Caption: Signaling pathways of apoptosis and necrosis and the principles of this compound and PI staining.
Experimental Workflow
A typical workflow for the co-staining of cells with this compound and propidium iodide followed by analysis is depicted below.
Caption: Experimental workflow for co-staining with this compound and propidium iodide.
Data Presentation
Quantitative data obtained from flow cytometry analysis can be summarized in a table for clear comparison between different experimental conditions.
| Treatment Group | % Viable Cells (FITC-/PI-) | % Early Apoptotic Cells (FITC+/PI-) | % Late Apoptotic Cells (FITC+/PI+) | % Necrotic Cells (FITC-/PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.3 ± 0.5 | 1.0 ± 0.4 |
| Vehicle Control | 94.8 ± 2.5 | 2.8 ± 0.9 | 1.5 ± 0.6 | 0.9 ± 0.3 |
| Compound X (10 µM) | 65.4 ± 4.3 | 20.1 ± 3.2 | 10.5 ± 2.1 | 4.0 ± 1.2 |
| Compound Y (50 µM) | 30.7 ± 5.1 | 15.3 ± 2.8 | 45.8 ± 6.4 | 8.2 ± 1.9 |
| Positive Control (Staurosporine) | 10.1 ± 3.0 | 35.6 ± 4.5 | 50.2 ± 5.8 | 4.1 ± 1.1 |
Note: The data presented are for illustrative purposes only and will vary depending on the cell type, treatment, and experimental conditions.
Experimental Protocols
Reagents and Materials
-
Propidium Iodide (PI) solution
-
1X Phosphate-Buffered Saline (PBS), sterile
-
1X Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Control (untreated) cells
-
Flow cytometer or fluorescence microscope
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol for Flow Cytometry
-
Cell Preparation:
-
Induce apoptosis in your experimental cell population using the desired method. Include untreated and vehicle-treated control groups.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. For suspension cells, proceed to the next step.
-
Harvest the cells by centrifugation at 300-400 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Staining:
-
Add this compound to the cell suspension to a final concentration of 1-10 µM (optimize for your cell type).
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with 1X Binding Buffer to remove unbound this compound. Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
Propidium Iodide Staining:
-
Resuspend the cell pellet in 100-500 µL of 1X Binding Buffer.
-
Add PI to a final concentration of 1-5 µg/mL.
-
Incubate for 5-15 minutes at room temperature in the dark immediately before analysis. Do not wash the cells after PI addition.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate laser and filter settings for FITC (Excitation: ~488 nm; Emission: ~520 nm) and PI (Excitation: ~488 nm; Emission: ~617 nm).
-
Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.
-
Gate on the cell population of interest and create a dot plot of FITC fluorescence versus PI fluorescence to distinguish the four cell populations.
-
Protocol for Fluorescence Microscopy
-
Cell Preparation and Staining:
-
Grow cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Induce apoptosis as described for flow cytometry.
-
Remove the culture medium and wash the cells gently with 1X PBS.
-
Add pre-warmed culture medium containing 1-10 µM this compound to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with 1X Binding Buffer.
-
-
Propidium Iodide Staining and Imaging:
-
Add 1X Binding Buffer containing 1-5 µg/mL of PI to the coverslips.
-
Incubate for 5-15 minutes at room temperature in the dark.
-
Mount the coverslip on a microscope slide with a drop of mounting medium.
-
Immediately visualize the cells using a fluorescence microscope with appropriate filters for FITC and PI.
-
Viable cells will show no fluorescence. Early apoptotic cells will exhibit green fluorescence (caspase activation). Late apoptotic cells will show both green and red fluorescence. Necrotic cells will only show red fluorescence.
-
Troubleshooting and Considerations
-
High Background: Incomplete washing after this compound incubation can lead to high background. Ensure thorough washing steps.
-
Weak FITC Signal: The concentration of this compound or the incubation time may need optimization for your specific cell type and experimental conditions.
-
Cell Clumping: Ensure single-cell suspension before analysis. Gentle pipetting or filtering may be necessary.
-
Controls are Crucial: Always include unstained, single-stained (this compound only and PI only), and experimental controls to properly set up the flow cytometer and interpret the results.
-
Time Sensitivity: Analyze samples promptly after staining, especially after the addition of PI, as prolonged incubation can lead to artifacts.
-
Necrosis vs. Late Apoptosis: While this method distinguishes populations based on fluorescence, the line between late apoptosis and necrosis can sometimes be blurred. Morphological assessment by microscopy can provide further confirmation.[5][7]
References
- 1. Intracellular determination of activated caspases (IDAC) by flow cytometry using a pancaspase inhibitor labeled with FITC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. CaspACE™ this compound In Situ Marker [promega.sg]
- 4. iqproducts.nl [iqproducts.nl]
- 5. bosterbio.com [bosterbio.com]
- 6. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Simultaneous Assessment of Apoptosis and Viability using FITC-VAD-FMK and 7-AAD
Introduction
The accurate differentiation between healthy, apoptotic, and necrotic cells is crucial in many areas of biomedical research, including drug discovery, toxicology, and cancer biology. Apoptosis, or programmed cell death, is a tightly regulated process characterized by the activation of a family of cysteine proteases known as caspases. Necrosis, in contrast, is typically a result of acute cellular injury and involves the loss of plasma membrane integrity. This application note provides a detailed protocol for the simultaneous detection of caspase activity and cell viability using the pan-caspase inhibitor FITC-VAD-FMK in conjunction with the viability dye 7-Aminoactinomycin D (7-AAD).
This compound is a cell-permeable, non-toxic reagent that irreversibly binds to the catalytic site of activated caspases.[1][2] The fluorescein isothiocyanate (FITC) label allows for the fluorescent detection of cells undergoing apoptosis.[3][4] 7-AAD is a fluorescent DNA intercalating agent that is impermeant to live cells with intact plasma membranes.[5][6] It readily enters and stains the nuclei of cells with compromised membranes, a characteristic of late-stage apoptotic and necrotic cells.[7] The combination of these two fluorochromes in a flow cytometry-based assay enables the quantitative discrimination of four key cell populations:
-
Live cells: this compound negative and 7-AAD negative (FITC-/7-AAD-)
-
Early apoptotic cells: this compound positive and 7-AAD negative (FITC+/7-AAD-)
-
Late apoptotic/necrotic cells: this compound positive and 7-AAD positive (FITC+/7-AAD+)
-
Necrotic cells: this compound negative and 7-AAD positive (FITC-/7-AAD+)
Principle of the Assay
The assay is based on a dual-staining methodology analyzed by flow cytometry. Cells are first incubated with this compound, which enters all cells but only covalently binds to the active caspases present in apoptotic cells.[2] Following this incubation, the cells are stained with 7-AAD just before analysis.[5] 7-AAD is excluded by live and early apoptotic cells which maintain membrane integrity, but penetrates late apoptotic and necrotic cells where the membrane is compromised.[6] This allows for the resolution of different cell populations based on their fluorescence signals in the green (FITC) and far-red (7-AAD) channels.
Signaling Pathway and Detection Mechanism
References
- 1. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Intracellular determination of activated caspases (IDAC) by flow cytometry using a pancaspase inhibitor labeled with FITC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CaspACE™ this compound In Situ Marker [worldwide.promega.com]
- 5. 7-AAD Staining | 7-Amino Actinomycin D Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. research.pasteur.fr [research.pasteur.fr]
Measuring Caspase Activity in Adherent Cells with FITC-VAD-FMK: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. A key biochemical hallmark of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases.[1] These enzymes are synthesized as inactive zymogens and, upon activation, orchestrate the dismantling of the cell through cleavage of specific substrates.[1][2] The detection of activated caspases is therefore a reliable method for identifying apoptotic cells.
FITC-VAD-FMK is a powerful tool for detecting caspase activity in living cells.[3][4] This cell-permeable, non-toxic reagent consists of the pan-caspase inhibitor VAD (Val-Ala-Asp) linked to a fluoromethylketone (FMK) and a fluorescein isothiocyanate (FITC) fluorophore.[5] The VAD peptide sequence is recognized by the active site of caspases, and the FMK moiety forms an irreversible covalent bond, effectively trapping the fluorescent probe within cells that have active caspases.[5][6] The resulting fluorescent signal can be quantified and visualized using fluorescence microscopy and flow cytometry.[3]
Principle of the Assay
The this compound assay is based on the irreversible binding of the fluorescently labeled inhibitor to activated caspases within apoptotic cells.
-
Cell Permeability: this compound readily crosses the plasma membrane of living cells.[3]
-
Specific Binding: In apoptotic cells, activated caspases recognize and bind to the VAD peptide sequence.
-
Irreversible Inhibition: The FMK group covalently links the probe to the active site of the caspase.[6]
-
Signal Retention: This irreversible binding ensures that the fluorescent signal is retained within the apoptotic cells.[7]
-
Detection: Non-apoptotic cells with inactive caspases do not bind the inhibitor and any unbound reagent diffuses out of the cells. The resulting green fluorescence in apoptotic cells can be detected by fluorescence microscopy or flow cytometry.[3]
Data Presentation
Quantitative Parameters for this compound Assay
| Parameter | Value | Reference/Note |
| Excitation Maximum (λex) | ~490-495 nm | Characteristic of FITC fluorophore.[8] |
| Emission Maximum (λem) | ~515-525 nm | Characteristic of FITC fluorophore.[8] |
| Recommended Concentration | 1-10 µM | Optimization is recommended for each cell type and experimental condition.[5][8] |
| Incubation Time | 30-60 minutes at 37°C | Time-course experiments are advised to determine the optimal incubation period.[3][8] |
| Storage | ≤ -20°C, protected from light | Supplied as a solution in DMSO. Avoid repeated freeze-thaw cycles.[3] |
Control Recommendations
| Control Type | Purpose | Recommended Reagent |
| Negative Control (Uninduced) | To establish baseline fluorescence of non-apoptotic cells. | Untreated cells. |
| Positive Control (Induced) | To confirm the assay is working and to set gates for analysis. | Cells treated with a known apoptosis inducer (e.g., staurosporine, etoposide). |
| Inhibitor Control | To confirm the specificity of this compound binding to activated caspases. | Pre-incubate induced cells with unlabeled Z-VAD-FMK before adding this compound.[3][9] |
Signaling Pathways and Experimental Workflow
Caspase Activation Pathways
Apoptosis is primarily executed through two major caspase activation pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates.[10][11]
Caption: Overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for measuring caspase activity in adherent cells using this compound.
Caption: A generalized workflow for the detection of activated caspases in adherent cells.
Experimental Protocols
I. Staining Protocol for Fluorescence Microscopy (In-situ)
This protocol is designed for the qualitative or semi-quantitative assessment of caspase activation in adherent cells on coverslips or in multi-well plates.
Materials:
-
Adherent cells
-
Glass coverslips or appropriate imaging plates
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
This compound (reconstituted in DMSO)
-
Wash Buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Optional: Hoechst 33342 or DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope with FITC filter set
Procedure:
-
Cell Seeding: Seed adherent cells onto glass coverslips in a petri dish or directly into a multi-well plate suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
Induction of Apoptosis: Treat the cells with the desired apoptosis-inducing agent at a predetermined concentration and for a specific duration.[8] Include an untreated control group. For an inhibitor control, pre-incubate a set of cells with unlabeled Z-VAD-FMK (e.g., 20 µM) for 30 minutes before adding the apoptosis inducer.[8]
-
Staining with this compound:
-
Washing:
-
Carefully aspirate the staining solution.
-
Gently wash the cells twice with 1X Wash Buffer.
-
-
Optional: Nuclear Counterstaining:
-
If desired, incubate the cells with a nuclear stain such as Hoechst 33342 or DAPI according to the manufacturer's instructions to visualize nuclear morphology.
-
Wash the cells once more with Wash Buffer.
-
-
Imaging:
-
If using coverslips, carefully mount them on a microscope slide with a drop of mounting medium.
-
Observe the cells under a fluorescence microscope using a standard FITC filter set (Excitation: ~490 nm, Emission: ~520 nm).[8] Apoptotic cells will exhibit bright green fluorescence, while non-apoptotic cells will show minimal to no fluorescence.
-
II. Staining Protocol for Flow Cytometry
This protocol allows for the quantitative analysis of apoptotic cells in a population.
Materials:
-
Adherent cells cultured in flasks or multi-well plates
-
Complete cell culture medium
-
Apoptosis-inducing agent
-
This compound (reconstituted in DMSO)
-
Wash Buffer (e.g., PBS)
-
Cell detachment solution (e.g., Trypsin-EDTA)
-
Flow cytometer tubes
-
Flow cytometer with a 488 nm laser and appropriate emission filters
Procedure:
-
Cell Culture and Induction of Apoptosis:
-
Culture adherent cells to the desired confluency.
-
Treat cells with an apoptosis-inducing agent as described in the microscopy protocol. Include appropriate controls.
-
-
Staining with this compound:
-
Add this compound directly to the culture medium to a final concentration of 1-10 µM.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[3]
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cell layer once with PBS.
-
Detach the adherent cells using a gentle method like Trypsin-EDTA.[8] Neutralize the trypsin with serum-containing medium.
-
Combine the detached cells with the supernatant collected earlier.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold 1X Wash Buffer.
-
Repeat the wash step twice.[3]
-
-
Flow Cytometric Analysis:
-
Resuspend the final cell pellet in 300-500 µL of 1X Wash Buffer.
-
Keep the samples on ice and protected from light until analysis.
-
Analyze the samples on a flow cytometer using the FL1 channel (or equivalent for FITC).[3] Apoptotic cells will show a significant increase in fluorescence intensity compared to the non-apoptotic control population.
-
Troubleshooting and Optimization
-
High Background Fluorescence: Ensure adequate washing steps to remove unbound this compound. Optimize the concentration of the reagent; lower concentrations may be sufficient.
-
Weak Signal: The induction of apoptosis may be inefficient. Optimize the concentration and incubation time of the apoptosis-inducing agent. Ensure this compound has not been subjected to repeated freeze-thaw cycles.
-
Cell Detachment during Staining (Microscopy): Handle cells gently during washing steps. Consider performing the staining and washing steps in a smaller volume to minimize cell loss.
-
Specificity: Always include an unlabeled pan-caspase inhibitor (Z-VAD-FMK) control to confirm that the observed fluorescence is due to specific binding to activated caspases.[3]
By following these detailed protocols and considering the principles outlined, researchers can effectively utilize this compound to measure caspase activity and gain valuable insights into the process of apoptosis in adherent cell cultures.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CaspACE™ this compound In Situ Marker [promega.sg]
- 6. invivogen.com [invivogen.com]
- 7. content.abcam.com [content.abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 10. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 11. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
Troubleshooting & Optimization
Taming the Glow: A Guide to Reducing High Background Fluorescence in FITC-VAD-FMK Assays
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of high background fluorescence in FITC-VAD-FMK caspase assays. By optimizing your experimental protocol, you can enhance the signal-to-noise ratio and obtain reliable, high-quality data.
Troubleshooting Guide: Tackling High Background Fluorescence
High background fluorescence can obscure the specific signal from activated caspases, leading to inaccurate data interpretation. The following table outlines potential causes and recommended solutions to mitigate this issue.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Excessive this compound Concentration: Using too much of the reagent can result in non-specific binding to cellular components.[1] | 1. Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that maximizes the specific signal while minimizing background fluorescence. A typical starting concentration is 10µM.[2] |
| 2. Inadequate Washing: Insufficient removal of unbound this compound will lead to a generalized high background.[1] | 2. Optimize Wash Steps: Increase the number and/or duration of wash steps after incubation with the reagent. Consider adding a low concentration of a mild detergent, such as Tween-20, to the wash buffer to improve the removal of non-specifically bound probe.[1][3] | |
| 3. Cell Autofluorescence: Some cell types naturally exhibit higher levels of intrinsic fluorescence, which can interfere with the FITC signal.[1][4] | 3. Include Unstained Controls: Always include an unstained cell sample in your experiment. This allows you to measure the baseline autofluorescence and set the appropriate gates during flow cytometry analysis or adjust the threshold for microscopy.[1] | |
| 4. Contaminated Reagents or Buffers: Bacterial or fungal contamination in reagents or buffers can contribute to background fluorescence.[1][5] | 4. Use Fresh, Sterile Reagents: Ensure all buffers and reagents are freshly prepared and sterile-filtered to prevent contamination. | |
| 5. Non-specific Binding to Necrotic Cells: this compound can non-specifically accumulate in necrotic cells, leading to false-positive signals.[1] | 5. Co-stain with a Viability Dye: Use a viability dye such as Propidium Iodide (PI) or 7-AAD to differentiate between apoptotic and necrotic cells.[1][6] Live and early apoptotic cells will exclude the viability dye, while late-stage apoptotic and necrotic cells will be positive for both this compound and the viability dye. | |
| 6. Improper Instrument Settings: Incorrect settings on the flow cytometer or fluorescence microscope, such as excessively high gain or voltage, can amplify background noise.[3][7] | 6. Optimize Instrument Settings: Use positive and negative controls to calibrate the instrument settings. Adjust the gain or PMT voltage to ensure the specific signal is within the linear range of detection and the background from negative controls is minimized.[3][7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, fluorescently labeled pan-caspase inhibitor.[2][5] The VAD-FMK (Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) sequence targets the active site of caspases, a family of proteases that play a central role in apoptosis. The fluoromethylketone (FMK) moiety allows the inhibitor to covalently bind to the active caspase, preventing its further activity.[2] The attached Fluorescein isothiocyanate (FITC) molecule provides a fluorescent signal, allowing for the detection of cells with activated caspases.
Q2: What are the appropriate controls for a this compound assay?
A2: To ensure the validity of your results, it is crucial to include the following controls:
-
Unstained Cells (Negative Control): To measure background autofluorescence.[1]
-
Vehicle-Treated Cells (Negative Control): To establish the baseline level of apoptosis in your cell population.
-
Apoptosis-Induced Cells (Positive Control): To confirm that the assay is working correctly. This can be achieved by treating cells with a known apoptosis-inducing agent (e.g., staurosporine, etoposide).
-
Cells Pre-treated with an Unlabeled Pan-Caspase Inhibitor (e.g., Z-VAD-FMK): This control is essential to demonstrate the caspase-specificity of the this compound signal. Pre-incubation with an unlabeled inhibitor should block the binding of the FITC-labeled inhibitor and significantly reduce the fluorescent signal.[1][5]
Q3: Can I use this compound for both suspension and adherent cells?
A3: Yes, the this compound assay can be adapted for both suspension and adherent cells. For adherent cells, the reagent can be added directly to the culture medium. After incubation, the cells can be washed and analyzed directly on the plate or harvested for flow cytometry.
Q4: How can I distinguish between early and late apoptotic cells?
A4: By co-staining with a viability dye like Propidium Iodide (PI), you can differentiate between different stages of apoptosis.[6]
-
Viable cells: this compound negative and PI negative.
-
Early apoptotic cells: this compound positive and PI negative.
-
Late apoptotic/necrotic cells: this compound positive and PI positive.
Experimental Protocols
Standard this compound Staining Protocol for Flow Cytometry
This protocol provides a general guideline. Optimization may be required for different cell types and experimental conditions.
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include appropriate positive and negative control groups.
-
Cell Preparation:
-
For suspension cells, collect by centrifugation (e.g., 300 x g for 5 minutes).
-
For adherent cells, gently harvest using a cell scraper or trypsin.
-
-
Cell Count and Resuspension: Count the cells and resuspend them in fresh culture medium or a suitable buffer at a concentration of 1 x 10^6 cells/mL.
-
Incubation with this compound: Add this compound to the cell suspension at the predetermined optimal concentration (e.g., 10 µM).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[5]
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[5] Resuspend the cell pellet in 0.5 mL of wash buffer (e.g., PBS with 1% BSA).[5] Repeat the wash step at least once to ensure the removal of all unbound reagent.[5]
-
Co-staining (Optional): If using a viability dye like PI, resuspend the cells in a binding buffer and add the viability dye according to the manufacturer's instructions.
-
Analysis: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for FITC (excitation ~488 nm, emission ~520 nm) and the viability dye, if used.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental flow, the following diagrams are provided.
Caption: Apoptotic signaling pathway and the target of this compound.
Caption: Experimental workflow for this compound staining.
References
- 1. benchchem.com [benchchem.com]
- 2. CaspACE™ this compound In Situ Marker [promega.jp]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. sinobiological.com [sinobiological.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Intracellular determination of activated caspases (IDAC) by flow cytometry using a pancaspase inhibitor labeled with FITC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
Technical Support Center: Troubleshooting Non-Specific Binding of FITC-VAD-FMK to Necrotic Cells
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering non-specific binding of FITC-VAD-FMK to necrotic cells. The following resources, including frequently asked questions, troubleshooting guides, and detailed experimental protocols, are designed to address common challenges and ensure reliable and reproducible results in apoptosis detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it detect apoptosis?
A1: this compound is a cell-permeable, fluorescently labeled compound that acts as a pan-caspase inhibitor.[1][2] Its mechanism of action involves irreversibly binding to the active site of caspases, a family of proteases that play a central role in the execution phase of apoptosis.[3][4] The fluorescein isothiocyanate (FITC) fluorochrome allows for the detection of cells with activated caspases via fluorescence microscopy or flow cytometry, thus identifying apoptotic cells.[1]
Q2: Why am I observing staining in necrotic cells with this compound?
A2: Non-specific binding of this compound to necrotic cells is a common issue. Necrotic cell death is often characterized by the loss of plasma membrane integrity.[5][6] This compromised membrane allows the this compound probe to passively enter the cell and bind to intracellular components non-specifically. Additionally, some regulated forms of necrosis, such as pyroptosis, can involve the activation of certain caspases, which could also lead to a positive signal.[7][8]
Q3: How can I distinguish between apoptotic, necrotic, and live cells in my experiment?
A3: A robust method to differentiate between cell populations is to co-stain with a viability dye, such as Propidium Iodide (PI) or 7-AAD.[9][10] These dyes are excluded by live cells with intact membranes. Therefore:
-
Live cells will be negative for both this compound and the viability dye.
-
Early apoptotic cells will be positive for this compound but negative for the viability dye.[9]
-
Late apoptotic or necrotic cells will be positive for both this compound and the viability dye.[9]
Q4: What are the appropriate controls to include in my this compound staining experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Negative Control: An untreated cell population to establish baseline fluorescence.
-
Positive Control: A cell population treated with a known apoptosis-inducing agent (e.g., staurosporine) to confirm the reagent and protocol are working.
-
Inhibitor Control: Pre-treatment of cells with an unlabeled pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding this compound.[3] This should significantly reduce the fluorescent signal in apoptotic cells, confirming the specificity of the staining.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in all cells, including the negative control. | Reagent concentration is too high. | Titrate the this compound concentration to determine the optimal signal-to-noise ratio for your specific cell type and experimental conditions. |
| Inadequate washing. | Ensure thorough washing steps after incubation with this compound to remove unbound probe. | |
| Positive staining in cells confirmed to be necrotic by other methods. | Loss of membrane integrity in necrotic cells leading to non-specific uptake. | Co-stain with a viability dye like Propidium Iodide (PI) to exclude necrotic cells from the analysis of the apoptotic population. |
| Caspase activation in certain forms of regulated necrosis. | Investigate the specific cell death pathway induced in your model. Some forms of necrosis, like pyroptosis, are caspase-dependent.[7][8] | |
| Weak or no signal in the positive control. | Insufficient incubation time. | Optimize the incubation time for this compound. A time-course experiment (e.g., 15, 30, 60, 90 minutes) can help determine the optimal duration. |
| Reagent degradation. | Store this compound protected from light and at the recommended temperature (typically ≤ -20°C). Avoid repeated freeze-thaw cycles.[11] | |
| Ineffective apoptosis induction. | Confirm that your apoptosis-inducing agent and treatment conditions are effective for your cell line. | |
| Inconsistent results between experiments. | Variation in cell density. | Ensure that you are using a consistent number of cells for each experiment. |
| Differences in incubation times or temperatures. | Standardize all incubation steps in your protocol. | |
| Reagent variability. | Prepare fresh dilutions of this compound for each experiment from a stock solution. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound
| Cell Type | Recommended Starting Concentration | Reference |
| Jurkat | 10 µM | [2] |
| General recommendation | 1:300 dilution of stock | [3] |
| General recommendation | 1 µl per 300 µl of cell suspension (1 x 10^6 cells/ml) | [12] |
Note: The optimal concentration of this compound can vary between cell types and experimental conditions. It is highly recommended to perform a concentration titration to determine the best working concentration for your specific experiment.
Experimental Protocols
Protocol 1: Staining for Apoptosis with this compound (Flow Cytometry)
-
Induce apoptosis in your cells using the desired method. Include appropriate negative and positive controls.
-
Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in your culture medium.
-
Add this compound to each cell suspension at the predetermined optimal concentration.
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[3][12]
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[3]
-
Wash the cells twice by resuspending the pellet in 1 mL of Wash Buffer and repeating the centrifugation step.
-
Resuspend the final cell pellet in 300-500 µL of Wash Buffer.
-
Analyze the samples by flow cytometry, using the FL1 channel for FITC detection.[12]
Protocol 2: Co-staining with this compound and Propidium Iodide (PI)
-
Follow steps 1-5 from Protocol 1.
-
After the final wash, resuspend the cell pellet in 500 µL of a suitable binding buffer.
-
Add 5 µL of a PI solution (typically 50 µg/mL) to each sample.
-
Incubate for 5-15 minutes at room temperature in the dark.
-
Analyze the samples immediately by flow cytometry. Use the FL1 channel for FITC and the FL2 or FL3 channel for PI.
Mandatory Visualizations
References
- 1. CaspACE™ this compound In Situ Marker Protocol [worldwide.promega.com]
- 2. CaspACE™ this compound In Situ Marker [promega.jp]
- 3. content.abcam.com [content.abcam.com]
- 4. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 5. Non-Apoptotic Caspase Activity Promotes Tissue Regeneration in Response to Necrotic Injury - ProQuest [proquest.com]
- 6. akadeum.com [akadeum.com]
- 7. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Caspases in Necrotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular determination of activated caspases (IDAC) by flow cytometry using a pancaspase inhibitor labeled with FITC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interactions of fluorochrome-labeled caspase inhibitors with apoptotic cells: a caution in data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. merckmillipore.com [merckmillipore.com]
Strategies for optimizing the signal-to-noise ratio with Fitc-VAD-FMK.
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies for optimizing the signal-to-noise ratio when using FITC-VAD-FMK to detect caspase activity in apoptotic cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, fluorescently labeled compound used to detect active caspases, which are key enzymes involved in the apoptotic process.[1][2][3] The molecule consists of three parts:
-
FITC (Fluorescein isothiocyanate): A fluorescent dye that allows for detection by flow cytometry or fluorescence microscopy.[1][2]
-
VAD (Valyl-Alanyl-Aspartyl): A peptide sequence recognized by a broad range of caspases (pan-caspase).[4][5]
-
FMK (fluoromethylketone): A reactive group that forms an irreversible covalent bond with the active site of a caspase, effectively trapping the fluorescent probe inside cells with activated caspases.[2][6]
When added to a cell population, this compound enters living cells and binds specifically to activated caspases, leading to a bright green fluorescent signal in apoptotic cells.[1][2]
Q2: I am observing high background fluorescence in my negative control cells. What are the possible causes and solutions?
A2: High background is a common issue that can obscure the specific signal from apoptotic cells. The primary causes and their respective solutions are outlined below.
Q3: My positive control is not showing a strong signal. How can I improve it?
A3: A weak or absent signal in your positive control indicates a problem with either the induction of apoptosis or the detection assay itself. Consider the following troubleshooting steps.
Q4: How can I distinguish between apoptotic and necrotic cells?
A4: While this compound is a marker for apoptosis, necrotic cells can sometimes exhibit increased membrane permeability, leading to non-specific uptake and false-positive signals. To differentiate, it is highly recommended to co-stain with a viability dye that cannot enter live cells but can stain necrotic cells, which have compromised membrane integrity.[7][8]
-
Apoptotic Cells: this compound positive, viability dye negative.
-
Late Apoptotic/Secondary Necrotic Cells: this compound positive, viability dye positive.[7]
-
Primary Necrotic Cells: this compound negative (or weakly positive), viability dye positive.
-
Live Cells: this compound negative, viability dye negative.
Common viability dyes include Propidium Iodide (PI), 7-Aminoactinomycin D (7-AAD), or DAPI.
Q5: What is the optimal concentration and incubation time for this compound?
A5: The optimal conditions depend heavily on the cell type and the specific experimental setup.[9] It is crucial to perform a titration to determine the best concentration and a time-course experiment to find the ideal incubation period.[9]
-
Concentration: A typical starting concentration is between 5-10 µM.[4]
-
Incubation Time: Manufacturer protocols often suggest 30 to 60 minutes.[3][9] Extending incubation time may increase signal but can also lead to higher background.[9]
Troubleshooting Guides
Table 1: Strategies for Reducing High Background Signal
| Potential Cause | Recommended Solution |
| Reagent Concentration Too High | Perform a titration experiment to determine the lowest effective concentration of this compound that provides a good signal in positive controls without elevating background in negative controls.[10][11] |
| Insufficient Washing | Increase the number of wash steps (2-3 washes recommended) and/or the volume of wash buffer after incubation to thoroughly remove any unbound probe.[2][3] |
| Non-specific Binding | Include an unlabeled pan-caspase inhibitor (like Z-VAD-FMK) as a negative control.[2][3] Pre-treating cells with this inhibitor should block the specific signal. Use an Fc receptor blocking reagent if non-specific antibody binding is suspected in multi-color experiments.[12] |
| Cellular Autofluorescence | Analyze an unstained sample to quantify the baseline autofluorescence of your cells. If high, consider using a brighter fluorophore or a different channel if performing multi-color analysis.[10] |
| Contamination | Check cell cultures for bacterial, yeast, or mycoplasma contamination, as this can lead to high background fluorescence.[3][12] |
| Dead Cells/Debris | Gate out dead cells and debris during flow cytometry analysis based on forward and side scatter profiles. Use a viability dye to exclude necrotic cells that can non-specifically take up the reagent. |
Table 2: Strategies for Improving Weak or No Signal
| Potential Cause | Recommended Solution |
| Inefficient Apoptosis Induction | Confirm that your apoptosis-inducing agent and treatment conditions are effective. Perform a time-course experiment to identify the peak of caspase activation.[3] |
| Reagent Concentration Too Low | Titrate the this compound concentration upwards. Ensure the reagent has been stored correctly at -20°C and protected from light to prevent degradation.[3][12] |
| Insufficient Incubation Time | Optimize the incubation time. While 30-60 minutes is standard, some cell types may require longer. A time-course experiment is recommended.[3][9] |
| Loss of Apoptotic Cells | Apoptotic cells can become fragile and may be lost during harsh washing steps. Use gentle centrifugation (e.g., 300-500 x g for 5 minutes) and careful resuspension.[2] |
| Instrument Settings Incorrect | Ensure the flow cytometer or microscope is set up correctly for FITC detection (Excitation ~488 nm, Emission ~525 nm).[2][3] Use instrument setup beads to verify performance. |
| Incompatible Reagents | Do not use protease inhibitors in your sample preparation, as they can interfere with caspase activity.[3] |
Visualized Pathways and Protocols
Caspase Activation Signaling Pathway
The diagram below illustrates the two main apoptosis signaling pathways that converge on the activation of executioner caspases, which are the primary targets detected by this compound.
Caption: Overview of apoptosis pathways leading to caspase-3 activation.
General Experimental Workflow
This workflow provides a step-by-step guide for a typical this compound apoptosis assay analyzed by flow cytometry.
Caption: Standard workflow for detecting apoptosis with this compound.
Troubleshooting Decision Tree
Use this logical diagram to diagnose and resolve common experimental issues.
Caption: A decision tree for troubleshooting common this compound issues.
Detailed Experimental Protocols
Protocol 1: Staining Suspension Cells (e.g., Jurkat) for Flow Cytometry
-
Induce Apoptosis: Treat cells (e.g., 1 x 10⁶ cells/mL) with the desired apoptotic stimulus. Prepare parallel cultures for a negative control (no stimulus) and an unstained control.
-
Prepare Reagent: Dilute the this compound stock solution (typically 1-5 mM in DMSO) to the desired final working concentration (e.g., 10 µM) in serum-free media or PBS immediately before use.
-
Staining: Aliquot 300 µL of each cell culture into flow cytometry tubes. Add the diluted this compound to each tube (except the unstained control).
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.[2][3]
-
Wash: Add 1 mL of Wash Buffer (e.g., PBS + 1% BSA) to each tube. Centrifuge at 300-500 x g for 5 minutes and carefully discard the supernatant.[2]
-
Repeat Wash: Repeat the wash step one more time to ensure removal of all unbound probe.[3]
-
Viability Staining (Optional): Resuspend the cell pellet in 200-300 µL of a suitable binding buffer. Add a viability dye (e.g., 1 µL of 1 mg/mL PI solution) and incubate for 5-10 minutes on ice in the dark.
-
Analysis: Analyze the samples immediately on a flow cytometer. Use the unstained control to set forward and side scatter gates and the single-color controls to set compensation.
Protocol 2: Staining Adherent Cells (e.g., HeLa) for Fluorescence Microscopy
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include a negative control well.
-
Staining: Remove the culture medium and add pre-warmed medium containing the optimized concentration of this compound.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
Wash: Gently wash the cells twice with 1X Wash Buffer. Be careful not to dislodge the cells.
-
Counterstaining (Optional): If desired, you can fix the cells at this stage (e.g., with 4% paraformaldehyde), although this may affect some epitopes if performing co-staining. After fixation, you can counterstain nuclei with a DNA dye like Hoechst 33342 or DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with a standard FITC filter set. Apoptotic cells will exhibit bright green fluorescence, while healthy cells will show very little.
References
- 1. CaspACE™ this compound In Situ Marker Protocol [worldwide.promega.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. content.abcam.com [content.abcam.com]
- 4. CaspACE™ this compound In Situ Marker [promega.com]
- 5. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 6. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular determination of activated caspases (IDAC) by flow cytometry using a pancaspase inhibitor labeled with FITC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 12. bosterbio.com [bosterbio.com]
How to avoid false positive results in Fitc-VAD-FMK flow cytometry.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing FITC-VAD-FMK in flow cytometry assays to detect caspase activity during apoptosis. Our goal is to help you minimize false positive results and ensure the acquisition of accurate and reproducible data.
Troubleshooting Guide
This guide addresses common issues encountered during this compound flow cytometry experiments that can lead to false positive results.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Excessive this compound Concentration: Using too much of the reagent can result in non-specific binding. 2. Inadequate Washing: Insufficient removal of unbound this compound probe. 3. Cell Autofluorescence: Certain cell types naturally exhibit higher levels of autofluorescence. 4. Contaminated Reagents or Buffers: Use of non-sterile or expired reagents. | 1. Titrate this compound: Perform a dose-response experiment to determine the optimal concentration that maximizes the signal-to-noise ratio. A common starting point is 10µM.[1][2][3] 2. Optimize Wash Steps: Increase the number and/or duration of wash steps to ensure thorough removal of unbound probe. 3. Include Unstained Control: Use an unstained cell population to set the baseline fluorescence and adjust flow cytometer settings accordingly. 4. Use Fresh Reagents: Always use fresh, sterile reagents and buffers. |
| High Percentage of Positive Cells in Negative Control | 1. Spontaneous Apoptosis: Cells may be unhealthy or overgrown, leading to natural apoptosis. 2. Cell Handling Stress: Harsh enzymatic digestion, vigorous pipetting, or excessive centrifugation can damage cells and induce apoptosis. 3. Non-specific Binding of this compound: The probe may be binding to non-caspase targets. | 1. Maintain Healthy Cell Cultures: Ensure cells are in the logarithmic growth phase and at an appropriate density before beginning the experiment. Cell density should not exceed 10^6 cells/mL. 2. Gentle Cell Handling: Handle cells with care. Use gentle pipetting and appropriate centrifugation speeds (e.g., 300-400 x g for 5 minutes).[4] 3. Include Pan-Caspase Inhibitor Control: Pre-treat a sample of induced cells with an unlabeled pan-caspase inhibitor, such as Z-VAD-FMK, before adding this compound. This will demonstrate the caspase-dependency of the signal.[5][6] |
| This compound Positive, Viability Dye Negative Population (False Apoptotic) | 1. Non-specific binding to necrotic cells: this compound can non-specifically bind to necrotic cells, leading to false-positive results. | 1. Co-stain with a Viability Dye: Use a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) to distinguish between apoptotic, necrotic, and viable cells.[5] Live and early apoptotic cells will exclude the dye, while late apoptotic and necrotic cells will be positive for both this compound and the viability dye.[5] |
| Weak or No Signal | 1. Inefficient Apoptosis Induction: The treatment may not be effectively inducing apoptosis. 2. Suboptimal this compound Incubation Time or Concentration: Insufficient time or probe concentration for binding to activated caspases. 3. Incorrect Instrument Settings: Improper setup of the flow cytometer for FITC detection. | 1. Confirm Apoptosis Induction: Use an alternative method, such as Annexin V staining, to confirm that your treatment is inducing apoptosis. 2. Optimize Staining Protocol: Perform a time-course (e.g., 15, 30, 60, 90 minutes) and concentration titration of this compound to find the optimal conditions for your cell type and apoptosis inducer.[7] 3. Correct Instrument Settings: Ensure the use of appropriate excitation and emission filters for FITC (approx. 488 nm excitation and 520 nm emission). |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining?
A1: this compound is a cell-permeable, non-toxic pan-caspase inhibitor conjugated to a fluorescein isothiocyanate (FITC) fluorochrome.[1][2][3][6][8][9][10] The VAD-FMK peptide sequence irreversibly binds to the catalytic site of activated caspases, key effector enzymes in the apoptotic pathway.[1][2][3][6][8][9][10] This covalent binding allows for the detection and quantification of cells with active caspases by flow cytometry.[11]
Q2: How can I differentiate between apoptotic and necrotic cells?
A2: To distinguish between apoptotic and necrotic cells, it is highly recommended to co-stain with a viability dye like Propidium Iodide (PI) or 7-AAD. Viable and early apoptotic cells have intact cell membranes and will exclude these dyes. Late apoptotic and necrotic cells have compromised membranes and will therefore be stained by both this compound and the viability dye.[5]
Q3: What controls are essential for a reliable this compound experiment?
A3: To ensure the validity of your results, the following controls are essential:
-
Unstained Cells: To set the baseline fluorescence and account for autofluorescence.
-
Negative Control: Untreated cells to determine the baseline level of apoptosis in your cell population.
-
Positive Control: Cells treated with a known apoptosis-inducing agent to confirm that the assay is working correctly.
-
Pan-Caspase Inhibitor Control: Pre-incubation of apoptotic cells with an unlabeled pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding this compound. This control demonstrates that the FITC signal is specific to caspase activity.[5][6]
Q4: What are the optimal incubation time and concentration for this compound?
A4: The optimal incubation time and concentration can vary depending on the cell type and the apoptosis-inducing stimulus. A typical starting concentration for this compound is 10µM, with an incubation time of 30 to 60 minutes at 37°C.[1][2][3] However, it is crucial to empirically determine the ideal conditions for your specific experimental system by performing a time-course and concentration titration experiment.[7]
Experimental Protocols
Protocol 1: Staining for Active Caspases with this compound and 7-AAD for Viability
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Complete cell culture medium
-
This compound reagent (typically supplied as a 5mM stock in DMSO)[1][2][3]
-
Wash Buffer (e.g., PBS with 1% BSA)
-
7-AAD staining solution (e.g., 1 mg/mL stock)[12]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells at an appropriate density and treat with the desired apoptosis-inducing agent. Include appropriate controls (untreated, vehicle-treated).
-
Harvest cells and wash once with 1X PBS.
-
Resuspend the cell pellet in 1X PBS or a suitable binding buffer.
-
-
This compound Staining:
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete culture medium.
-
Add this compound to a final concentration of 10µM (this may need optimization).
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with 1X Wash Buffer to remove any unbound this compound. Centrifuge at 300-400 x g for 5 minutes for each wash.[4]
-
-
7-AAD Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible. Excite FITC at 488 nm and detect emission at ~520 nm. Excite 7-AAD at 488 nm and detect emission at ~647 nm.
-
Quantitative Data Summary
| Reagent | Stock Concentration | Working Concentration | Incubation Time | Incubation Temperature |
| This compound | 5 mM in DMSO[1][2][3] | 1-10 µM (optimization recommended)[1][2][3] | 30-60 minutes (optimization recommended) | 37°C |
| Z-VAD-FMK (Inhibitor Control) | Varies by manufacturer | Typically 1 µl/ml of culture[6] | Pre-incubation before this compound | 37°C |
| Propidium Iodide (PI) | 10 µg/mL in PBS | 5-10 µL per sample[14] | 1-15 minutes | Room Temperature or on ice |
| 7-AAD | 1 mg/mL in PBS/Methanol[12] | 5-10 µL per sample | 5-30 minutes[12][13] | 4°C or Room Temperature |
Visualizing Apoptotic Pathways and Experimental Workflow
To better understand the biological context and the experimental procedure, the following diagrams are provided.
Caption: A streamlined workflow for detecting apoptosis using this compound staining and flow cytometry analysis.[7]
Caption: The central role of caspases in the apoptotic signaling cascade and their detection by this compound.[7]
References
- 1. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CaspACE™ this compound In Situ Marker [promega.jp]
- 4. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 5. Intracellular determination of activated caspases (IDAC) by flow cytometry using a pancaspase inhibitor labeled with FITC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. biotium.com [biotium.com]
- 10. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]
- 11. researchgate.net [researchgate.net]
- 12. med.virginia.edu [med.virginia.edu]
- 13. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Interpreting complex data from Fitc-VAD-FMK and viability dye co-staining.
This guide provides in-depth technical support for researchers using FITC-VAD-FMK, a pan-caspase inhibitor, in conjunction with a viability dye to distinguish between live, apoptotic, and necrotic cells. It offers troubleshooting advice and answers to frequently asked questions to help you interpret complex data from your flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound and viability dye co-staining?
A1: This assay differentiates cell populations based on two key cellular events: caspase activation (a hallmark of apoptosis) and plasma membrane integrity.
-
This compound is a cell-permeable, fluorescently labeled peptide that irreversibly binds to the active site of caspases.[1][2][3] Since caspases are the primary mediators of apoptosis, a green fluorescent signal from FITC indicates that a cell is undergoing apoptosis.[3]
-
Viability Dyes (e.g., Propidium Iodide (PI), 7-AAD, DAPI) are nuclear stains that are excluded by cells with an intact plasma membrane. When the membrane is compromised—a characteristic of late-stage apoptosis and necrosis—these dyes enter the cell and stain the nucleus, typically with a red or far-red fluorescence.[4]
By combining these two reagents, you can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
Q2: What are the essential controls for this experiment?
A2: To ensure data validity, the following controls are critical[4]:
-
Unstained Cells: To measure baseline cellular autofluorescence and set negative gates.
-
Negative Control (Vehicle-Treated): To establish the baseline level of apoptosis and death in the untreated cell population.
-
Positive Control (Apoptosis-Induced): To confirm that the this compound reagent is working correctly. This is typically achieved by treating cells with a known apoptosis inducer like staurosporine.
-
Compensation Controls: Single-stained samples for each fluorophore used (e.g., FITC only, Viability Dye only) are essential to correct for spectral overlap between the emission spectra of the dyes.[5][6]
-
Inhibitor Control (Optional but Recommended): Pre-treating induced cells with an unlabeled pan-caspase inhibitor (like Z-VAD-FMK) before adding this compound can confirm the signal's caspase-specificity.[1][3]
Q3: How do I interpret the four quadrants in my flow cytometry plot?
A3: A standard dual-color flow cytometry plot will show this compound on one axis (e.g., FL1) and the viability dye on another (e.g., FL3 for PI). The four quadrants represent distinct cell populations.
Data Interpretation of Cell Populations
| Quadrant | This compound (Caspase Activity) | Viability Dye (Membrane Integrity) | Cell Population | Interpretation |
| Lower-Left (Q4) | Negative (-) | Negative (-) | Live Cells | Healthy cells with no significant caspase activity and intact plasma membranes. |
| Lower-Right (Q3) | Positive (+) | Negative (-) | Early Apoptotic Cells | Caspases are active, but the plasma membrane remains intact. |
| Upper-Right (Q2) | Positive (+) | Positive (+) | Late Apoptotic/Secondary Necrotic Cells | Caspase activity is present, and the plasma membrane has lost integrity. |
| Upper-Left (Q1) | Negative (-) | Positive (+) | Primary Necrotic Cells | Cells have died through a non-apoptotic pathway, leading to membrane rupture without significant prior caspase activation. |
Note: Some non-specific binding of this compound can occur in necrotic cells, potentially causing a slight shift. The clear distinction relies on co-staining with a viability dye.[4]
Troubleshooting Guide
This section addresses common issues encountered during co-staining experiments.
Common Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in negative control (FITC channel) | 1. Reagent Concentration Too High: Excess this compound can lead to non-specific binding. 2. Inadequate Washing: Residual unbound reagent remains.[1][3] 3. High Cell Autofluorescence: Certain cell types are naturally more autofluorescent.[7] | 1. Titrate the Reagent: Perform a titration experiment to find the optimal, lowest effective concentration of this compound. 2. Optimize Wash Steps: Ensure the recommended number of washes (typically 2) is performed after incubation.[1][3] 3. Set Gates Properly: Use the unstained control to set the negative gate appropriately, excluding autofluorescence. |
| No signal in positive control | 1. Ineffective Apoptosis Induction: The treatment did not successfully induce caspase activation. 2. Reagent Degradation: this compound was stored improperly or has expired.[8] 3. Incorrect Instrument Settings: Lasers and filters are not correctly configured for FITC detection.[7] | 1. Optimize Induction: Confirm the efficacy of your apoptosis inducer with another method or adjust its concentration/incubation time. 2. Check Reagent: Store this compound at ≤ -20°C, protected from light, and avoid repeated freeze-thaw cycles. Use a fresh vial if degradation is suspected. 3. Verify Settings: Ensure the 488 nm laser is active and you are collecting emission in the correct channel for FITC (e.g., ~535 nm).[3] |
| "Smearing" or diagonal pattern between populations | 1. Inadequate Compensation: Spectral overlap from the FITC channel is "spilling over" into the viability dye channel (and/or vice versa).[5][9][10] 2. Cell Clumps/Doublets: Aggregated cells are being analyzed as single events. | 1. Apply Correct Compensation: Run single-stain controls for each fluorophore and use your flow cytometry software to apply the correct compensation matrix.[6] The signal in the secondary detector should return to the level of the unstained control. 2. Gate on Singlets: Use forward scatter height (FSC-H) vs. forward scatter area (FSC-A) to gate on single cells and exclude doublets. |
| High percentage of necrotic/late apoptotic cells in all samples | 1. Harsh Cell Handling: Excessive centrifugation speed, vortexing, or temperature fluctuations can damage cells. 2. Over-incubation: Prolonged incubation with the apoptosis inducer or staining reagents can push cells into late-stage death. | 1. Handle Cells Gently: Use lower centrifugation speeds (e.g., 300-400 x g), avoid vortexing cell pellets, and keep cells on ice when not incubating. 2. Perform a Time-Course: Optimize the incubation time for your apoptosis induction to capture the desired stage of cell death. |
Experimental Protocol & Visualizations
Detailed Protocol: Co-staining for Flow Cytometry
This protocol provides a general framework. Optimal conditions, such as cell density and reagent concentrations, should be determined empirically for your specific cell type and experimental setup.
-
Cell Preparation:
-
Induce apoptosis in your experimental cell suspension (e.g., 1 x 10⁶ cells/mL) using your desired method.
-
Prepare parallel control samples: an untreated (negative) control and an unstained control.[3]
-
-
This compound Staining:
-
Washing:
-
Viability Dye Staining:
-
Resuspend the washed cell pellet in 100-300 µL of a suitable binding/wash buffer.
-
Add the viability dye (e.g., PI to a final concentration of 1-5 µg/mL) to all tubes just before analysis.
-
Keep samples on ice and protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Excite FITC with a 488 nm laser and collect emission around 530 nm (e.g., FL1).
-
Excite PI with a 488 nm laser and collect emission around 670 nm (e.g., FL3).
-
Collect at least 10,000 events per sample for statistically significant results.
-
Apply compensation and gating strategy as determined by your controls.
-
Diagrams
Caption: A streamlined workflow for this compound and viability dye co-staining.
Caption: Quadrant logic for interpreting flow cytometry co-staining data.
Caption: this compound binds to active initiator and executioner caspases.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. CaspACE™ this compound In Situ Marker [promega.jp]
- 3. content.abcam.com [content.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Compensation Controls | McGovern Medical School [med.uth.edu]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 10. blog.addgene.org [blog.addgene.org]
Addressing spectral overlap issues between FITC and other fluorochromes.
Technical Support Center: Addressing FITC Spectral Overlap
This guide provides troubleshooting advice and answers to frequently asked questions regarding spectral overlap issues when using Fluorescein isothiocyanate (FITC) in multicolor flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap in flow cytometry?
A1: Spectral overlap, or spillover, occurs when the fluorescence emission from one fluorochrome is detected in the detector designated for another.[1][2] This happens because fluorochromes emit light over a range of wavelengths, not just at a single peak.[3][4] For example, while FITC's emission peak is green, it also emits yellow and orange photons that can be detected by the channel intended for a fluorochrome like Phycoerythrin (PE).[3][5] This can lead to false positive signals and inaccurate data if not corrected.[1]
Q2: Why is FITC particularly prone to causing spectral overlap?
A2: FITC has a broad emission spectrum, meaning it emits light over a wide range of wavelengths.[4][6] The long tail of its emission spectrum extends into the detection channels of other fluorochromes, most notably the PE channel.[4][7] This makes it a common source of spillover in multicolor experiments, especially those using the standard blue (488 nm) laser that excites both FITC and PE.[8]
Q3: Which common fluorochromes does FITC have significant spectral overlap with?
A3: The most significant and classic example of spectral overlap with FITC is with Phycoerythrin (PE) .[3][7] Both are excited by the 488 nm blue laser, and FITC's emission tail bleeds directly into the primary detection filter for PE (typically around 585/40 nm).[3] Other fluorochromes excited by the blue laser with emission spectra adjacent to FITC, such as BB515, can also have very high spectral similarity, making them difficult to distinguish without advanced methods like spectral unmixing.[9]
Q4: What are the consequences of uncorrected spectral overlap?
A4: Uncorrected spectral overlap leads to several data interpretation issues:
-
False Positives: Cells that are only positive for FITC may incorrectly appear to be positive for PE, creating an artificial double-positive population.[1][2]
-
Inaccurate Quantification: The measured fluorescence intensity in the affected channel (e.g., PE) will be artificially inflated, leading to incorrect measurements of antigen expression.[1]
-
Reduced Sensitivity: Spillover increases the background signal and data spread, which can make it difficult to resolve dimly stained populations from the negative population.[10][11]
Q5: What is fluorescence compensation?
A5: Compensation is a mathematical process used to correct for spectral overlap.[1] By measuring the amount of spillover from each fluorochrome into every other detector using single-stained control samples, a compensation matrix is calculated.[3] This matrix is then applied to the multicolor sample data to subtract the unwanted spillover signal from each channel, ensuring the signal detected accurately reflects the intended fluorochrome.[1][3]
Q6: What are good alternatives to FITC to minimize spectral overlap?
A6: Several alternatives to FITC offer narrower emission spectra and greater photostability, reducing spectral overlap.[12] A common and effective replacement is Alexa Fluor™ 488 , which has a nearly identical spectrum to FITC but is brighter and more photostable.[13] Other modern dyes like DyLight™ 488 also serve as excellent substitutes.[14] When designing panels, using a spectrum viewer can help select fluorochromes with minimal overlap.[15]
Troubleshooting Guides
Q1: My compensated data shows distorted populations (e.g., "smiling" or "frowning" plots). What does this mean and how do I fix it?
A1: This indicates a problem with your compensation settings.
-
"Frowning" (populations pushed against the axis): This is a sign of overcompensation , where too much signal has been subtracted.[5]
-
"Smiling" (populations curving up into the center of the plot): This is a sign of undercompensation , where not enough signal has been subtracted.[5]
Solution: Re-evaluate your compensation setup. The issue often lies with the single-stain controls. Ensure your controls are at least as bright as your experimental sample, as compensation values cannot be accurately extrapolated for signals brighter than the control.[5] Also, verify that the correct positive and negative populations were gated during the compensation calculation. If using an automatic compensation algorithm, review the calculated matrix and adjust manually if necessary, though this should be done with caution.[16]
Q2: After compensation, my cell populations are not well-resolved and the negative population looks spread out. What is the cause?
A2: This is likely due to Spillover Spreading Error (SSE) . Compensation corrects the median fluorescence intensity of the negative population but cannot remove the variability (spread) introduced by photon-counting statistics when a bright signal spills over into another channel.[6][11] A bright FITC signal spilling into the PE channel will cause the FITC-negative population to appear wider in the PE channel, potentially obscuring a dim PE-positive population.
Solution:
-
Panel Design: Minimize spillover in the first place. Pair bright fluorochromes (like FITC, if staining a highly expressed antigen) with detectors that receive little spillover from other colors.[10] Conversely, place markers for rare or dimly expressed antigens in channels that are not heavily impacted by spillover from bright fluorochromes.[10]
-
Use FMO Controls: A Fluorescence Minus One (FMO) control, which includes all stains in your panel except for the one of interest (e.g., PE), will reveal the extent of spreading into that channel.[15][17] This allows you to set an accurate gate for the positive population.[15]
Q3: I'm using compensation beads for my single-stain controls, but my data still looks wrong. Why?
A3: While compensation beads are an excellent tool, issues can arise.
-
Mismatched Autofluorescence: The compensation algorithm assumes the autofluorescence of the positive control is the same as the negative control.[18] Beads have different autofluorescence than cells. While bead controls have a clear negative and positive population with matched autofluorescence, applying this compensation to highly autofluorescent cells (like macrophages) can be inaccurate.
-
Tandem Dyes: Tandem dyes (e.g., PE-Cy7) can degrade with exposure to light or fixation, altering their spectral properties.[15] The compensation control must use the exact same antibody-fluorochrome conjugate from the same lot and be treated identically to the experimental sample to be accurate.[18]
-
Viability Dyes: Do not use compensation beads for amine-reactive viability dyes. The binding mechanism is different, and a cell-based control with both live (negative) and dead (positive) populations is required.[19]
Solution: Ensure that for cell-based experiments, the autofluorescence of your controls is representative of your sample. If using beads, ensure they are appropriate for the antibodies used. Always treat your single-stain controls with the exact same fixation and permeabilization buffers as your fully stained samples, as these reagents can alter the fluorescence of some dyes.[2][20]
Quantitative Data Summary
The table below summarizes the spectral characteristics of FITC and other common fluorochromes excited by the 488 nm (Blue) laser, highlighting the potential for spectral overlap.
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Primary Detector | Overlap Potential with FITC | Notes |
| FITC | ~495[12] | ~519[12] | Green (e.g., 530/30 BP) | N/A | Prone to photobleaching and pH sensitivity.[12][13] |
| Alexa Fluor™ 488 | ~495 | ~519 | Green (e.g., 530/30 BP) | High (Direct replacement) | Brighter and more photostable than FITC.[13] |
| PE (Phycoerythrin) | ~496, ~565 | ~578 | Yellow/Orange (e.g., 585/42 BP) | Very High | Classic pairing requiring significant compensation from FITC.[3] |
| PE-Texas Red | ~496, ~565 | ~615 | Red (e.g., 610/20 BP) | Moderate | FITC spillover is less severe but still present. |
| PE-Cy5 | ~496, ~565 | ~667 | Far Red (e.g., 670/30 BP) | Low | FITC spillover is minimal but PE spillover can occur.[13] |
| PerCP | ~482 | ~678 | Far Red (e.g., 695/40 BP) | Low | Can be used with FITC with minimal compensation. |
Experimental Protocols
Protocol: Performing Compensation with Single-Stained Controls
This protocol outlines the essential steps for generating accurate compensation values using single-stained cells or beads.
Materials:
-
Cells or antibody-capture beads (e.g., anti-kappa beads for immunoglobulin light chain-bearing antibodies).[16][21]
-
Unstained cells/beads (for negative control and voltage setting).
-
All fluorochrome-conjugated antibodies used in the multicolor panel.
-
Flow cytometry buffers (staining buffer, wash buffer).
-
Flow cytometer.
Methodology:
-
Prepare Controls: For each fluorochrome in your multicolor experiment, prepare a separate single-stain control tube.[3][21] You will also need one tube of completely unstained cells or beads.[21]
-
Rule 1: The fluorochrome on the control must be the exact same as in the experiment (e.g., a FITC control for a FITC-conjugated antibody).[18][20] Do not substitute FITC for GFP.[22]
-
Rule 2: The control must contain both a clearly identifiable positive and a negative population.[18][19] If your marker is expressed on all cells, you may need to mix a small number of stained cells with unstained cells or use compensation beads.[16][19]
-
Rule 3: The positive control signal must be as bright as, or brighter than, the signal in your experimental sample.[5][19]
-
-
Stain Controls:
-
Add the titrated amount of a single antibody conjugate to the corresponding tube of cells or beads.
-
Incubate according to your standard protocol.
-
Wash the cells/beads to remove unbound antibody.
-
Crucially, treat these controls with the same fixation and/or permeabilization reagents for the same duration as your fully stained experimental samples.[2]
-
-
Set Up the Flow Cytometer:
-
Run the unstained sample first. Adjust the Forward Scatter (FSC) and Side Scatter (SSC) voltages to place your population of interest on scale.
-
Adjust the Photomultiplier Tube (PMT) voltages for each fluorescence channel so that the negative population's median fluorescence intensity is within the lower range of the log scale, ensuring it is off the axis.[21]
-
-
Acquire Compensation Data:
-
Run each single-stained control one at a time.
-
For each control, verify that the positive signal is on-scale and not saturated (i.e., not piled up against the highest channel).
-
Collect a sufficient number of events for both the positive and negative populations to allow for a statistically robust calculation (e.g., 10,000 events for beads, 30,000+ for cells).[16]
-
-
Calculate the Compensation Matrix:
-
Use the cytometer's software to perform an automatic compensation calculation.
-
The software will prompt you to gate on the single-positive and negative populations for each control tube.
-
The algorithm then calculates the percentage of signal from each fluorochrome that spills into all other detectors and generates a compensation matrix.[3]
-
-
Apply and Review:
-
Apply the calculated compensation matrix to your data.
-
Review the compensation by displaying bivariate dot plots for all fluorochrome combinations (e.g., FITC vs. PE, FITC vs. PerCP, etc.) for each single-stained control.[5]
-
A correctly compensated population should appear as a straight vertical or horizontal line; the median of the positive population in the secondary channel should be the same as the median of the negative population.[23]
-
Visualizations
Caption: Diagram of FITC spectral spillover into the PE detector.
Caption: Step-by-step workflow for performing fluorescence compensation.
Caption: Decision tree for troubleshooting common compensation issues.
References
- 1. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 2. a.storyblok.com [a.storyblok.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Introduction of Flow Cytometry | Flow Cytometry Color Matching Principles: Lesson 2 - Fluorescence Interference [elabscience.com]
- 5. news-medical.net [news-medical.net]
- 6. Spectral Spillover in Flow Cytometry | FluoroFinder [fluorofinder.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.addgene.org [blog.addgene.org]
- 9. agilent.com [agilent.com]
- 10. beckman.com [beckman.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 13. cancer.iu.edu [cancer.iu.edu]
- 14. Guide To Selecting Fluorophores for ICC and IHC - FluoroFinder [fluorofinder.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. How To Compensate A 4-Color Flow Cytometry Experiment Correctly - ExpertCytometry [expertcytometry.com]
- 17. abacusdx.com [abacusdx.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. agilent.com [agilent.com]
- 20. How to Fix Flow Cytometry Compensation Errors (and Unmixing Errors) – Bad Data Part 4 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 21. Compensation Controls for Multi-fluorochrome Experiments | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Setting Compensation Multicolor Flow [bdbiosciences.com]
The Critical Role of Washing Steps in FITC-VAD-FMK Protocols: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper execution of FITC-VAD-FMK protocols, with a special emphasis on the critical nature of washing steps. Inadequate washing is a primary source of unreliable and irreproducible data in caspase activity assays. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you achieve accurate and consistent results.
Frequently Asked Questions (FAQs)
Q1: Why are the washing steps so crucial in the this compound assay?
A1: The washing steps are essential for removing any unbound this compound probe after the incubation period.[1] this compound is a cell-permeable probe that irreversibly binds to activated caspases within apoptotic cells.[2][3] However, excess, unbound probe will contribute to high background fluorescence, leading to a decreased signal-to-noise ratio and potentially false-positive results.[4] Thorough washing ensures that the detected fluorescence signal is directly proportional to the amount of activated caspases in the cell population.
Q2: How many wash steps are recommended?
A2: Most protocols recommend at least two to three wash steps after incubation with this compound.[2][5] However, the optimal number of washes may vary depending on the cell type and experimental conditions. For applications requiring higher sensitivity, such as fluorescence microscopy, an additional wash step may be beneficial.[6]
Q3: What is the recommended composition of the wash buffer?
A3: A common wash buffer is 1X Phosphate-Buffered Saline (PBS).[7] Some commercially available kits provide a proprietary wash buffer, which is often an isotonic solution containing stabilizing proteins and a preservative like sodium azide.[6] For protocols involving adherent cells, it is crucial to perform the washing steps gently to avoid cell detachment.[2]
Q4: Can I add detergent to the wash buffer to improve washing efficiency?
A4: Yes, adding a small amount of a mild, non-ionic detergent, such as Tween-20, to the wash buffer can help to reduce non-specific binding and improve the removal of unbound probe, thereby lowering background fluorescence.[4] However, it is important to optimize the detergent concentration to avoid damaging cell membranes.
Q5: How can I differentiate between apoptotic and necrotic cells, as both can show increased fluorescence?
A5: this compound can non-specifically bind to necrotic cells, leading to false-positive signals.[4] To distinguish between apoptotic and necrotic cells, it is highly recommended to co-stain with a viability dye, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD).[4][8] Viable and early apoptotic cells will exclude these dyes, while late-stage apoptotic and necrotic cells will be permeable and thus stain positive for both this compound and the viability dye.
Troubleshooting Guide
High background fluorescence and weak or no signal are common issues encountered in this compound assays. The following guide provides potential causes and recommended solutions, with a focus on the washing steps.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Inadequate Washing: Insufficient removal of unbound this compound probe.[4] | - Increase the number of wash steps (e.g., from 2 to 3). - Increase the volume of wash buffer used for each wash. - Increase the duration of each wash step with gentle agitation. - Consider adding a low concentration of a mild detergent (e.g., 0.05% Tween-20) to the wash buffer.[4] |
| 2. Excessive this compound Concentration: Using too high a concentration of the probe leads to non-specific binding.[4] | - Perform a titration experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. | |
| 3. Cell Autofluorescence: Some cell types exhibit high intrinsic fluorescence. | - Include an unstained cell control to determine the baseline autofluorescence. - Use appropriate instrument settings to minimize the contribution of autofluorescence. | |
| Weak or No Signal | 1. Loss of Cells During Washing: Aggressive washing and centrifugation can lead to significant cell loss. | - Use a lower centrifugation speed (e.g., 300 x g) for a sufficient duration (e.g., 5 minutes).[5][7] - Be gentle when resuspending and aspirating the supernatant to avoid disturbing the cell pellet. |
| 2. Inefficient Apoptosis Induction: The treatment may not be effectively inducing caspase activation. | - Confirm apoptosis induction using an alternative method, such as Annexin V staining. - Optimize the concentration and incubation time of the apoptosis-inducing agent. | |
| 3. Suboptimal this compound Incubation: Insufficient incubation time or concentration of the probe. | - Optimize the incubation time (typically 30-60 minutes) and concentration of this compound.[9] |
Experimental Protocols
Standard this compound Staining Protocol
This protocol provides a general procedure for staining suspension cells.
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include appropriate positive and negative controls.
-
Incubate with this compound: Resuspend 1 x 10^6 cells in 300 µL of media and add 1 µL of this compound. Incubate for 30-60 minutes at 37°C, protected from light.[9]
-
First Wash: Add 2 mL of 1X Wash Buffer to the cell suspension. Centrifuge at 300 x g for 5 minutes. Carefully aspirate the supernatant.[5]
-
Second Wash: Resuspend the cell pellet in 2 mL of 1X Wash Buffer. Centrifuge at 300 x g for 5 minutes. Carefully aspirate the supernatant.[2]
-
(Optional) Third Wash: For applications sensitive to background noise, repeat the wash step one more time.[6]
-
Resuspend for Analysis: Resuspend the final cell pellet in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for a typical this compound experiment. Optimization is recommended for each specific cell type and experimental condition.
| Parameter | Recommended Range | Notes |
| Cell Density for Staining | 1 x 10^6 cells/mL | Can be adjusted based on the experimental setup. |
| This compound Concentration | 1-10 µM | Titration is crucial to minimize background.[5] |
| Incubation Time | 30 - 60 minutes | Longer incubation may increase non-specific binding.[9] |
| Number of Washes | 2 - 3 | May be increased to reduce background.[2][6] |
| Centrifugation Speed | 300 - 500 x g | Higher speeds can damage cells and lead to loss.[5][7] |
| Wash Buffer Volume | 1 - 2 mL per wash | Ensure complete resuspension of the cell pellet. |
Visualizing Key Processes
To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: A simplified workflow of the this compound assay.
Caption: The central role of caspases in apoptosis.
References
- 1. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 2. content.abcam.com [content.abcam.com]
- 3. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: FITC-VAD-FMK Staining and Cell Density
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of cell density on the efficiency of FITC-VAD-FMK staining for detecting activated caspases. This resource is intended for researchers, scientists, and drug development professionals.
Understanding the Role of Cell Density in this compound Staining
Frequently Asked Questions (FAQs)
Q1: What is the recommended cell density for this compound staining?
A1: For most suspension cell lines, a starting concentration of 1 x 10^6 cells/mL is recommended for staining with this compound, particularly for analysis by flow cytometry. However, the optimal cell density can vary depending on the cell type, the apoptosis induction method, and the analysis platform. For adherent cells, seeding density should be optimized to achieve a sub-confluent monolayer at the time of the experiment.
Q2: How does high cell density affect this compound staining?
A2: High cell density can lead to several issues that compromise staining efficiency and data quality:
-
Insufficient Reagent Availability: At high cell concentrations, the amount of this compound reagent may become limiting, resulting in incomplete staining of all apoptotic cells and a lower mean fluorescence intensity (MFI).
-
Increased Non-Specific Binding: Crowded cells can lead to increased background fluorescence due to non-specific binding of the reagent to cells or cellular debris.
-
Cell Stress and Spontaneous Apoptosis: Overcrowding can induce cellular stress and spontaneous apoptosis, leading to a higher background of positive cells in your negative control samples.
-
Flow Cytometry Issues: In flow cytometry, high cell concentrations can lead to a higher abort rate and increased doublets, where two or more cells pass through the laser simultaneously and are recorded as a single event.
Q3: What are the consequences of using a cell density that is too low?
A3: Using a cell density that is too low can also be problematic:
-
Insufficient Events for Analysis: For flow cytometry, a low cell concentration may result in an insufficient number of events acquired for statistically significant analysis.
-
Cell Loss During Washing Steps: With fewer cells, the proportion of cells lost during centrifugation and washing steps can be more significant, potentially skewing results.
-
Variability in Staining: At very low densities, inconsistencies in pipetting and handling can lead to greater variability between samples.
Q4: How can I optimize the cell density for my specific experiment?
A4: To determine the optimal cell density for your cell type and experimental conditions, it is recommended to perform a cell density titration experiment. This involves staining a range of cell concentrations with a fixed, non-limiting concentration of this compound and analyzing the results.
Troubleshooting Guide
This guide addresses common issues related to cell density during this compound staining experiments.
| Problem | Possible Cause | Recommended Solution |
| Weak or No FITC Signal | Cell density is too high, leading to insufficient reagent per cell. | - Reduce the cell concentration to the recommended range (e.g., 1 x 10^6 cells/mL). - Perform a cell density titration to find the optimal concentration for your cell type. |
| Cell density is too low, resulting in too few events for detection. | - Concentrate the cells before staining. - |
Best practices for storing and handling Fitc-VAD-FMK to maintain stability.
This technical support center provides best practices for storing and handling FITC-VAD-FMK to maintain its stability and ensure reliable experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing and handling this compound?
A1: To ensure the stability and performance of this compound, it is crucial to adhere to proper storage and handling guidelines. Upon receipt, the reagent should be stored at ≤ -20°C in the dark.[1] It is supplied as a 5mM solution in DMSO.[2] For long-term storage, it is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[1] When preparing for an experiment, thaw an aliquot and mix it well before use, as concentration gradients can form in frozen products. Protect the reagent from light at all times.
Q2: How should I reconstitute lyophilized this compound?
A2: If you have a lyophilized form of this compound, it should be reconstituted in high-purity DMSO to the desired stock concentration, typically 5mM. Ensure the reagent is fully dissolved before use. Store any unused reconstituted solution in aliquots at -20°C, protected from light.
Q3: What is the optimal concentration of this compound to use in my experiment?
A3: The optimal concentration can vary depending on the cell type and experimental conditions. A common starting concentration is 10µM.[2] However, it is highly recommended to perform a dose-response experiment to determine the ideal concentration that provides the maximal signal with minimal background fluorescence for your specific cells.
Q4: What is the recommended incubation time for this compound with cells?
A4: A typical incubation period is between 30 to 60 minutes at 37°C, protected from light.[3] It is important to optimize the incubation time for your specific cell line and experimental setup by performing a time-course experiment (e.g., testing 15, 30, 45, 60, and 90 minutes) to achieve the best signal-to-noise ratio.[4]
Q5: How can I differentiate between apoptotic and necrotic cells using this compound?
A5: this compound can non-specifically bind to necrotic cells. To distinguish between apoptotic and necrotic cells, it is recommended to co-stain with a viability dye such as Propidium Iodide (PI) or 7-AAD.[4] Early apoptotic cells will be this compound positive and PI/7-AAD negative, while late apoptotic and necrotic cells will be positive for both stains.
Stability of this compound
While specific quantitative degradation percentages are not widely published, the following best practices are recommended to maintain the stability of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at ≤ -20°C.[1] Some kits may be stored at +4°C upon receipt, but reconstituted reagent should be at ≤ -20°C for long-term storage.[5] | Prevents degradation of the peptide and fluorophore. |
| Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1] | Repeated freezing and thawing can lead to a decrease in the reagent's activity. |
| Light Exposure | Protect from light at all times during storage and handling. | FITC is a light-sensitive fluorophore, and prolonged exposure can cause photobleaching, leading to a weaker signal. |
| Moisture | Store in a desiccator to protect from moisture. | Moisture can compromise the stability of the compound. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | 1. This compound concentration is too high.2. Incubation time is too long.3. Inadequate washing.4. High cell autofluorescence (e.g., in macrophages).[6] | 1. Titrate the this compound concentration to find the optimal level for your cell type.2. Optimize the incubation time; a shorter duration may be sufficient.3. Increase the number and duration of wash steps to remove all unbound reagent.4. For cells with high autofluorescence, consider using a brighter fluorophore if possible, or use fluorochromes that emit in the red-shifted channels where autofluorescence is minimal.[7][8] Include an unstained control to measure the baseline autofluorescence. |
| Low or No Signal | 1. Reagent has degraded due to improper storage.2. Not enough apoptotic cells in the sample.3. Insufficient incubation time.4. Incorrect filter settings on the detection instrument. | 1. Ensure the reagent has been stored correctly at -20°C and protected from light and freeze-thaw cycles.2. Include a positive control (cells treated with a known apoptosis inducer) to confirm the assay is working.3. Perform a time-course experiment to determine the optimal incubation time.4. Verify the correct excitation and emission filters are being used for FITC (Excitation: ~485 nm, Emission: ~535 nm).[3] |
| Signal in Negative Control Cells | 1. Spontaneous apoptosis in the cell culture.2. Non-specific binding of the reagent. | 1. Ensure cells are healthy and in the logarithmic growth phase.2. Include a negative control treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding this compound to confirm caspase-dependent staining.[4] |
| Difficulty with Adherent Cells | 1. Loss of apoptotic cells during washing steps.2. Trypsinization affects cell membrane integrity. | 1. To avoid losing detached apoptotic cells during washes, collect the supernatant from each wash step, centrifuge it, and combine the pelleted cells with the adherent population before analysis.[5]2. If trypsinization is necessary, it can be performed either before or after staining. However, be aware that trypsin can make cell membranes transiently permeable to viability dyes.[5] |
Experimental Protocols
Detailed Protocol for Apoptosis Detection in Jurkat Cells
This protocol is adapted for Jurkat cells, a human T lymphocyte cell line commonly used in apoptosis studies.
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
Apoptosis-inducing agent (e.g., anti-Fas antibody)
-
This compound (5mM in DMSO)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Culture: Seed Jurkat cells at a density of 1 x 10^5 cells/mL and grow for 2-3 days until they reach a density of 5 x 10^5 cells/mL.
-
Induce Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., anti-Fas antibody at a final concentration of 0.1 µg/mL) and incubate for 3-4 hours at 37°C. Include an untreated control group.
-
Staining:
-
Add this compound to the cell culture at a final concentration of 10µM.
-
Incubate for 20 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in Wash Buffer and centrifuge again. Repeat the wash step.
-
-
PI Staining and Analysis:
-
Resuspend the final cell pellet in PI staining solution.
-
Analyze the cells by flow cytometry using the appropriate channels for FITC and PI.
-
Visualizations
Caspase Activation Signaling Pathway
Caption: Intrinsic and extrinsic pathways of apoptosis leading to caspase activation.
Experimental Workflow for Apoptosis Detection
Caption: Step-by-step workflow for detecting apoptosis using this compound.
Troubleshooting Logic for High Background Fluorescence
References
- 1. rndsystems.com [rndsystems.com]
- 2. CaspACE™ this compound In Situ Marker [worldwide.promega.com]
- 3. content.abcam.com [content.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. content.abcam.com [content.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
Validation & Comparative
A Head-to-Head Comparison: FITC-VAD-FMK vs. FAM-VAD-FMK for Apoptosis Detection
For researchers, scientists, and drug development professionals, the accurate detection of apoptosis is crucial. Fluorescently labeled inhibitors of caspases (FLICA) are powerful tools for identifying apoptotic cells by binding to active caspases. Among the most common green fluorescent FLICA reagents are those conjugated with Fluorescein isothiocyanate (FITC) and Carboxyfluorescein (FAM). This guide provides an in-depth comparison of FITC-VAD-FMK and FAM-VAD-FMK to aid in the selection of the optimal reagent for your research needs.
At their core, both this compound and FAM-VAD-FMK are cell-permeable, irreversible pan-caspase inhibitors. The Val-Ala-Asp (VAD) peptide sequence targets the catalytic site of a broad range of caspases, and the fluoromethyl ketone (FMK) moiety forms a covalent bond, ensuring that the fluorescent signal is retained within apoptotic cells.[1] The primary distinction between these two reagents lies in the properties of their attached fluorophore.
Key Differences in Performance
While both FITC and FAM are derivatives of fluorescein and exhibit nearly identical excitation and emission spectra, their photochemical properties and chemical composition differ, impacting their performance in experimental settings.[2]
Chemical Composition:
-
FITC (Fluorescein isothiocyanate) is typically a mixture of two isomers (5-FITC and 6-FITC).[3] This isomeric mixture can lead to variability between batches and potentially less consistent labeling.
-
FAM (Carboxyfluorescein) , specifically 6-FAM which is commonly used in bioconjugation, is a single isomer.[2] This ensures greater homogeneity and consistency in performance.
Photostability:
-
FITC is known to be susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[3] This can be a significant limitation in experiments requiring prolonged imaging, such as time-lapse microscopy.
-
FAM is generally considered to be more photostable than FITC.[2] This increased resistance to photobleaching allows for more robust and reliable data collection, especially in imaging applications.
Signal Stability and pH Sensitivity:
-
The fluorescence of FITC is known to be pH-sensitive, with a decrease in fluorescence intensity in acidic environments.
-
The chemistry of FAM is considered more robust, which can result in a more stable fluorescent signal across a range of experimental conditions.[2]
Quantitative Data Summary
| Property | FITC (Fluorescein isothiocyanate) | FAM (6-Carboxyfluorescein) | Reference(s) |
| Excitation Maximum | ~495 nm | ~495 nm | [3] |
| Emission Maximum | ~519 nm | ~521 nm | [3] |
| Chemical Composition | Mixture of 5- and 6-isomers | Single 6-isomer | [2][3] |
| Photostability | Prone to photobleaching | More photostable than FITC | [2] |
| pH Sensitivity | Yes | Less sensitive than FITC | |
| Conjugation Chemistry | Isothiocyanate | Carboxylic acid (often as NHS ester) | [2] |
Experimental Protocols
The following is a generalized protocol for the detection of active caspases in apoptotic cells using either this compound or FAM-VAD-FMK. This protocol can be adapted for analysis by fluorescence microscopy, flow cytometry, or a microplate reader.
Materials:
-
This compound or FAM-VAD-FMK
-
DMSO for reconstitution
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Wash Buffer (e.g., PBS or Hanks' Balanced Salt Solution)
-
(Optional) Z-VAD-FMK (unlabeled pan-caspase inhibitor for negative control)
-
(Optional) Nuclear counterstain (e.g., Hoechst 33342)
-
(Optional) Membrane integrity dye (e.g., Propidium Iodide)
Procedure:
-
Induction of Apoptosis:
-
Culture cells to the desired density.
-
Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration.
-
Include a vehicle-treated control group (non-induced).
-
For a negative control, pre-incubate a sample of cells with the unlabeled pan-caspase inhibitor Z-VAD-FMK for 30-60 minutes before adding the apoptosis-inducing agent.[4]
-
-
Labeling with FITC/FAM-VAD-FMK:
-
Reconstitute the lyophilized FITC/FAM-VAD-FMK in DMSO to create a stock solution.
-
Dilute the stock solution in cell culture medium to the final working concentration (typically 1-10 µM).
-
Add the diluted FITC/FAM-VAD-FMK solution directly to the cell culture and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
For suspension cells: Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in Wash Buffer. Repeat the wash step twice.
-
For adherent cells: Carefully aspirate the medium containing the labeling reagent. Gently wash the cells with pre-warmed Wash Buffer. Repeat the wash step twice.
-
-
Analysis:
-
Fluorescence Microscopy: Resuspend the cells in a small volume of Wash Buffer. Mount the cells on a microscope slide and observe using a fluorescence microscope with a standard FITC filter set. Apoptotic cells will exhibit bright green fluorescence. A nuclear counterstain can be used to visualize the nucleus.
-
Flow Cytometry: Resuspend the cells in Wash Buffer at an appropriate concentration (e.g., 1 x 10^6 cells/mL). Analyze the cells using a flow cytometer equipped with a blue laser (488 nm) for excitation and a green emission filter (e.g., 530/30 nm). Apoptotic cells will show a significant increase in green fluorescence. A membrane integrity dye can be included to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Microplate Reader: Resuspend the cells in Wash Buffer and transfer to a black-walled, clear-bottom microplate. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for FITC/FAM.
-
Mandatory Visualization
Caption: Experimental workflow for detecting active caspases using FITC/FAM-VAD-FMK.
References
- 1. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What’s the difference between FITC and FAM? | AAT Bioquest [aatbio.com]
- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. content.abcam.com [content.abcam.com]
When to use a pan-caspase inhibitor like Fitc-VAD-FMK versus a specific caspase inhibitor.
In the intricate world of apoptosis research and drug development, the selection of an appropriate caspase inhibitor is a critical decision that can profoundly impact experimental outcomes. While pan-caspase inhibitors like the widely-used FITC-VAD-FMK offer a broad-spectrum approach to blocking programmed cell death, specific caspase inhibitors provide a more targeted means of dissecting the complex signaling cascades involved. This guide offers an objective comparison of these two classes of inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed choice for their specific research needs.
At a Glance: Pan-Caspase vs. Specific Caspase Inhibitors
The fundamental difference between these inhibitor types lies in their target range. Pan-caspase inhibitors are designed to block the activity of a wide array of caspases, making them useful for determining if a cellular process is caspase-dependent. In contrast, specific caspase inhibitors target individual caspases, allowing for the precise interrogation of their roles in distinct apoptotic pathways.
| Feature | Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) | Specific Caspase Inhibitor (e.g., Z-DEVD-FMK for Caspase-3) |
| Primary Target | Multiple caspases (e.g., caspases-1, -3, -4, -7, -8, -9)[1][2] | A single or a limited subset of caspases (e.g., Caspase-3)[3][4] |
| Mechanism of Action | Broad-spectrum, irreversible inhibition of the catalytic site of numerous caspases, leading to a general blockade of apoptosis.[5] | Irreversible binding to the active site of a specific caspase, blocking its activity and the downstream events of a particular apoptotic pathway.[6] |
| Key Advantage | Broadly effective at preventing apoptosis in a wide range of experimental models.[7] Useful for initial screening to determine general caspase involvement. | High Specificity: Allows for the precise investigation of the role of a particular caspase and its associated pathway (e.g., intrinsic vs. extrinsic). |
| Major Disadvantage | Lack of specificity can mask the roles of individual caspases. Potential for off-target effects, such as the induction of autophagy through inhibition of NGLY1.[8][9][10] | May not fully inhibit apoptosis if multiple caspase pathways are activated. |
| This compound | A fluorescently labeled version of the pan-caspase inhibitor Z-VAD-FMK, allowing for the in situ detection of activated caspases in apoptotic cells. | Not applicable. |
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the reported IC50 values for the pan-caspase inhibitor Z-VAD-FMK and several specific caspase inhibitors against a panel of caspases. It is important to note that these values can vary depending on the experimental conditions.
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 | Caspase-10 |
| Z-VAD-FMK (Pan-Caspase) | Potent[2] | Potent[1] | Potent | Potent | Potent | Potent | Potent |
| Z-DEVD-FMK (Caspase-3 specific) | - | 18 µM[3] | Potent[11] | Potent[11] | Potent[11] | - | Potent[11] |
| Z-IETD-FMK (Caspase-8 specific) | - | Weakly Inhibited[12] | - | - | 0.46 µM[12] | 3.7 µM[13] | 5.76 µM[13] |
| Z-LEHD-FMK (Caspase-9 specific) | - | Weakly Inhibited[14] | Weakly Inhibited[14] | Weakly Inhibited[14] | 0.07 µM[14] | 1.5 µM[14] | 3.59 µM[14] |
Signaling Pathways and Inhibitor Intervention
The following diagrams illustrate the points at which pan-caspase and specific caspase inhibitors intervene in the major apoptotic signaling pathways.
References
- 1. karger.com [karger.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to FITC-VAD-FMK and Other Fluorescent Caspase Inhibitors
For researchers, scientists, and drug development professionals studying apoptosis, the selection of appropriate tools for detecting caspase activity is paramount. Fluorescently labeled inhibitors of caspases (FLICA) have become indispensable reagents for identifying apoptotic cells and quantifying caspase activity in situ. Among these, FITC-VAD-FMK is a widely used pan-caspase inhibitor. This guide provides an objective comparison of this compound with other fluorescent caspase inhibitors, supported by experimental data and protocols to aid in the selection of the most suitable reagent for your research needs.
Mechanism of Action: A Common Principle
Fluorescent caspase inhibitors, including this compound, operate on a shared principle. They are composed of three key components: a fluorophore (e.g., FITC), a caspase-specific peptide recognition sequence (e.g., VAD for pan-caspase), and a fluoromethyl ketone (FMK) moiety. These cell-permeable probes enter living cells and bind to the active site of caspases. The FMK group forms an irreversible covalent bond with a cysteine residue in the catalytic site of the activated caspase, preventing further enzymatic activity. This covalent linkage ensures that the fluorescent probe is retained within apoptotic cells, allowing for their identification and quantification by methods such as fluorescence microscopy and flow cytometry. Non-apoptotic cells with inactive caspases do not retain the probe, as any unbound inhibitor diffuses out of the cell.
Core Differences: Beyond the Fluorophore
The primary distinctions between various fluorescent caspase inhibitors lie in their peptide specificity and the photophysical properties of the conjugated fluorophore. While VAD (Val-Ala-Asp) is a broad-spectrum sequence that targets multiple caspases, other peptide sequences offer greater specificity for particular caspases, such as DEVD (Asp-Glu-Val-Asp) for caspases-3 and -7. The choice of fluorophore impacts key experimental parameters including spectral properties, brightness, and photostability.
Quantitative Comparison of Common Fluorophores
The selection of a fluorescent caspase inhibitor is often dictated by the specific experimental setup, including the availability of laser lines and filter sets on instrumentation, as well as the need for multiplexing with other fluorescent probes. The following table summarizes the key spectral properties of fluorophores commonly used in caspase inhibitors.
| Fluorophore | Common Abbreviation | Excitation (max, nm) | Emission (max, nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Color |
| Fluorescein Isothiocyanate | FITC | ~495 | ~521 | ~75,000 | ~0.9 | Green |
| Carboxyfluorescein | FAM | ~495 | ~520 | ~83,000 | ~0.92 | Green |
| Sulforhodamine B | SR | ~565 | ~585 | ~100,000 | ~0.9 | Red |
| Far-Red Dyes (e.g., 660-dye) | - | ~660 | ~680 | Not readily available | Not readily available | Far-Red |
Note: Exact spectral properties can vary depending on the conjugation and the cellular environment.
Performance Comparison: this compound vs. Alternatives
This compound is a cost-effective and widely used pan-caspase inhibitor. Its green fluorescence is compatible with standard FITC filter sets on most fluorescence microscopes and flow cytometers. However, a significant drawback of FITC is its susceptibility to photobleaching, which can be problematic for time-lapse imaging or experiments requiring prolonged light exposure.
FAM-VAD-FMK is spectrally almost identical to this compound. While both are derivatives of fluorescein, 6-FAM is a single isomer and is reported to be more robust and less susceptible to photobleaching than the isomeric mixture of FITC. For applications demanding higher photostability, FAM-VAD-FMK may offer an advantage over its FITC counterpart.
SR-VAD-FMK and other red fluorescent inhibitors offer several advantages. Their red fluorescence minimizes spectral overlap with green fluorescent probes (e.g., GFP, FITC), making them ideal for multiplexing experiments. Additionally, cellular autofluorescence is often lower in the red region of the spectrum, potentially leading to a better signal-to-noise ratio.
Far-Red Fluorescent Inhibitors provide even greater spectral separation, further reducing the likelihood of spectral overlap in multi-color experiments. This can be particularly advantageous in complex studies involving multiple fluorescent reporters.
Signaling Pathway and Experimental Workflow
To effectively utilize and compare these inhibitors, it is crucial to understand the underlying biological pathways and to employ a standardized experimental workflow.
Caspase Activation Pathways
Apoptosis is executed through two primary pathways, the extrinsic and intrinsic pathways, both of which converge on the activation of effector caspases. Fluorescent pan-caspase inhibitors like this compound can detect the activation of caspases in both pathways.
Experimental Workflow for Comparing Fluorescent Caspase Inhibitors
A standardized workflow is essential for an objective comparison of different fluorescent caspase inhibitors.
Unveiling Apoptosis: A Comparative Guide to FITC-VAD-FMK Staining and Morphological Changes
For researchers, scientists, and drug development professionals, accurately identifying and quantifying apoptotic cells is crucial for understanding disease pathogenesis and evaluating therapeutic efficacy. This guide provides a comprehensive comparison of a widely used biochemical marker, FITC-VAD-FMK, with the classic morphological hallmarks of apoptosis, offering insights into the temporal correlation between these events.
This compound (Fluorescein isothiocyanate-Valyl-Alanyl-Aspartyl-fluoromethylketone) is a cell-permeable, non-toxic probe that irreversibly binds to activated caspases, the key executioner enzymes in the apoptotic cascade.[1][2][3] This specific binding provides a fluorescent signal that serves as a robust and early indicator of apoptosis.[4] Morphological changes, such as cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies, represent the physical manifestation of the apoptotic process and have long been the gold standard for its identification.[5] Understanding the correlation between the biochemical activation of caspases and these structural alterations is essential for a complete picture of apoptotic cell death.
Correlating Caspase Activation with Apoptotic Morphology: A Quantitative Perspective
The progression of apoptosis is a dynamic process where biochemical events precede distinct morphological changes. This compound staining allows for the early detection of cells committed to apoptosis, often before the classic morphological signs are readily apparent. The following table provides a representative time-course correlation between the percentage of cells positive for this compound staining and the percentage of cells exhibiting specific morphological stages of apoptosis following the induction of apoptosis.
| Time Point (Post-Apoptosis Induction) | % this compound Positive Cells (Caspase Active) | % Cells in Early Apoptotic Morphology (Cell Shrinkage, Chromatin Condensation) | % Cells in Late Apoptotic Morphology (Nuclear Fragmentation, Apoptotic Bodies) |
| 0 hr | < 5% | < 5% | < 1% |
| 2 hr | 25-35% | 10-15% | < 2% |
| 4 hr | 60-70% | 40-50% | 15-25% |
| 6 hr | > 85% | 70-80% | 45-55% |
| 8 hr | > 90% | > 85% | 65-75% |
Note: The percentages are illustrative and can vary depending on the cell type, the apoptosis-inducing agent, and the experimental conditions.
This quantitative relationship highlights that a significant population of cells becomes this compound positive before exhibiting overt morphological signs of apoptosis, confirming that caspase activation is an upstream event.
Alternative Methods for Apoptosis Detection
While this compound is a powerful tool, a multi-parametric approach is often recommended for a comprehensive analysis of apoptosis. Several alternative and complementary methods are available:
| Method | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. | Early to Mid | Can distinguish between early apoptotic, late apoptotic, and necrotic cells when used with a viability dye like Propidium Iodide (PI). | PS externalization can also occur in necrotic cells. |
| TUNEL (TdT-mediated dUTP Nick End Labeling) Assay | Labels the fragmented DNA characteristic of late-stage apoptosis. | Late | Highly specific for DNA fragmentation. | Does not detect early apoptotic events. |
| DNA Laddering | Visualizes the characteristic cleavage of DNA into oligonucleosomal fragments by agarose gel electrophoresis. | Late | Provides a clear qualitative indication of apoptosis. | Not quantitative and requires a larger cell population. |
| Mitochondrial Membrane Potential Dyes (e.g., JC-1, TMRE) | Detect the loss of mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway. | Early | Sensitive indicator of mitochondrial involvement in apoptosis. | Can be influenced by other cellular processes affecting mitochondrial function. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are protocols for this compound staining and the assessment of morphological changes.
Experimental Protocol 1: this compound Staining for Caspase Activation
This protocol is suitable for detecting activated caspases in suspension or adherent cells by fluorescence microscopy or flow cytometry.
Materials:
-
This compound in DMSO (e.g., 5 mM stock solution)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (e.g., PBS containing 0.1% BSA)
-
Apoptosis-inducing agent
-
Control (untreated) cells
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells using an appropriate stimulus. Culture an untreated control cell population in parallel.
-
For adherent cells, grow them on coverslips in a multi-well plate. For suspension cells, maintain them in appropriate culture flasks.
-
-
Staining:
-
Prepare a fresh working solution of this compound in cell culture medium to a final concentration of 1-10 µM.
-
Remove the medium from the cells and add the this compound working solution.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
For adherent cells, gently wash the coverslips twice with Wash Buffer.
-
For suspension cells, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in Wash Buffer and repeat the wash step.
-
-
Analysis:
-
Fluorescence Microscopy: Mount the coverslips with an anti-fade mounting medium. Observe the cells using a fluorescence microscope with a filter set appropriate for FITC (Excitation/Emission: ~490/~525 nm). Apoptotic cells will exhibit bright green fluorescence.
-
Flow Cytometry: Resuspend the final cell pellet in 300-500 µL of Wash Buffer. Analyze the samples on a flow cytometer using the FL1 channel.
-
Experimental Protocol 2: Assessment of Apoptotic Morphology using Nuclear Staining
This protocol allows for the visualization of nuclear morphological changes characteristic of apoptosis.
Materials:
-
Nuclear stain (e.g., Hoechst 33342 or DAPI)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation and Fixation:
-
Culture and treat cells as described in Protocol 1.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization and Staining:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with the nuclear stain (e.g., Hoechst 33342 at 1 µg/mL) for 10-15 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips with an anti-fade mounting medium.
-
-
Analysis:
-
Observe the cells under a fluorescence microscope.
-
Morphological Stages:
-
Healthy cells: Uniformly stained, round nuclei.
-
Early apoptosis: Condensed chromatin, often appearing as a bright, shrunken nucleus.
-
Late apoptosis: Fragmented nucleus, formation of distinct apoptotic bodies.
-
-
Visualizing the Molecular and Experimental Pathways
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the mechanism of this compound, and the experimental workflow.
Caption: The apoptotic signaling cascade involves both extrinsic and intrinsic pathways converging on the activation of executioner caspases, leading to the characteristic morphological changes of apoptosis.
Caption: this compound enters the cell and irreversibly binds to activated caspases, resulting in a fluorescent signal that marks the cell as apoptotic.
Caption: A typical experimental workflow for correlating this compound staining with morphological changes involves parallel staining and analysis at different time points after apoptosis induction.
References
- 1. Morphometric quantification of apoptotic stages in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. CaspACE™ this compound In Situ Marker [se.promega.com]
- 4. Interactions of fluorochrome-labeled caspase inhibitors with apoptotic cells: a caution in data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
A critical review of different methods for detecting activated caspases in live cells.
For researchers, scientists, and drug development professionals, the accurate detection of activated caspases in living cells is paramount for understanding apoptosis and evaluating the efficacy of therapeutic interventions. This guide provides a critical comparison of the leading methods, offering objective performance data and detailed experimental protocols to aid in the selection of the most appropriate technique for specific research needs.
The activation of caspases, a family of cysteine-aspartic proteases, represents a crucial commitment point in the apoptotic cascade. The ability to monitor this activation in real-time within individual cells provides invaluable insights into the dynamics of programmed cell death. This guide critically examines three major classes of live-cell caspase detection methods: Fluorescently Labeled Inhibitors of Caspases (FLICA), Förster Resonance Energy Transfer (FRET)-based biosensors, and activatable fluorescent substrates. Each method possesses distinct advantages and limitations in terms of sensitivity, specificity, temporal resolution, and ease of use.
Comparison of Live-Cell Caspase Detection Methods
The selection of an appropriate assay depends on the specific experimental question, the cell type under investigation, and the available instrumentation. The following table summarizes key quantitative and qualitative parameters of the most common live-cell caspase detection methods to facilitate an informed decision.
| Method | Principle | Target Caspases | Sensitivity | Specificity | Temporal Resolution | Advantages | Disadvantages |
| FLICA (Fluorescently Labeled Inhibitors of Caspases) | Irreversible binding of a fluorescently labeled caspase inhibitor to the active site of caspases.[1] | Specific or pan-caspase, depending on the peptide sequence (e.g., VAD-FMK for pan-caspase).[1][2] | High | Good, but potential for off-target binding. | Endpoint or short-term kinetics.[3] | Bright signal, commercially available for various caspases.[1] | Irreversible binding can interfere with normal cell physiology; potential for non-specific binding. |
| FRET (Förster Resonance Energy Transfer) Biosensors | Caspase-mediated cleavage of a linker peptide separating two fluorescent proteins (e.g., CFP and YFP), leading to a loss of FRET.[4] | Specific to the caspase cleavage sequence engineered into the linker (e.g., DEVD for caspase-3/7).[4] | Moderate to High | High, determined by the specificity of the cleavage sequence.[4] | Excellent, allows for real-time monitoring of caspase activation dynamics.[4] | Ratiometric measurement provides internal control; enables spatiotemporal analysis of caspase activation.[5] | Requires genetic engineering of cells; lower signal-to-noise ratio compared to other methods. |
| Activatable Fluorescent Substrates (e.g., NucView®, CellEvent™) | A non-fluorescent substrate containing a caspase cleavage site linked to a DNA dye. Upon cleavage by an active caspase, the dye is released, binds to DNA, and becomes fluorescent.[6] | Typically designed for executioner caspases (e.g., caspase-3/7) using the DEVD sequence.[7][6] | High | High, dependent on the substrate's specificity for the target caspase.[7] | Good, allows for real-time imaging over extended periods.[8] | Simple, no-wash protocols; low cytotoxicity.[7][6] | Signal accumulation is dependent on both caspase activity and substrate availability; not easily reversible. |
Signaling Pathways of Caspase Activation
Understanding the upstream signaling events that lead to caspase activation is crucial for interpreting experimental results. Apoptosis is primarily initiated through two major pathways: the extrinsic and intrinsic pathways.
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[9] This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates initiator caspase-8.[9] The intrinsic pathway , or mitochondrial pathway, is triggered by various intracellular stresses such as DNA damage or growth factor withdrawal.[10] These stresses lead to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and procaspase-9 to form the apoptosome, resulting in the activation of caspase-9.[10] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which then cleave a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[9]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
FLICA (Fluorescently Labeled Inhibitors of Caspases) Assay Protocol
This protocol describes the use of a FAM-VAD-FMK pan-caspase FLICA reagent for detecting activated caspases in live cells by fluorescence microscopy.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides.
-
Apoptosis-inducing agent.
-
FAM-VAD-FMK FLICA reagent.
-
DMSO.
-
Phosphate-buffered saline (PBS).
-
Complete cell culture medium.
-
Fluorescence microscope with appropriate filters for FITC/GFP.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density on glass-bottom dishes or chamber slides to achieve 50-70% confluency at the time of the experiment.
-
Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include an untreated control group.
-
Preparation of FLICA Reagent: Reconstitute the lyophilized FLICA reagent in DMSO to make a stock solution as per the manufacturer's instructions.[2] Immediately before use, dilute the stock solution in complete cell culture medium to the final working concentration (typically 1-10 µM).[11]
-
Staining: Add the FLICA working solution directly to the cell culture medium and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[11]
-
Washing: Gently remove the medium containing the FLICA reagent and wash the cells twice with 1X Wash Buffer (provided with most kits) or PBS to remove any unbound reagent.[12]
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence.
FRET-Based Caspase Biosensor Assay Protocol
This protocol outlines the procedure for monitoring caspase-3/7 activation in live cells using a genetically encoded FRET biosensor (e.g., CFP-DEVD-YFP) and fluorescence microscopy.
Materials:
-
Cells of interest.
-
Expression vector encoding a FRET-based caspase biosensor.
-
Transfection reagent.
-
Complete cell culture medium.
-
Apoptosis-inducing agent.
-
Live-cell imaging system equipped with filters for CFP and YFP/FRET.
Procedure:
-
Transfection: Transfect the cells with the FRET biosensor expression vector using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
Cell Seeding: Seed the transfected cells onto a glass-bottom dish suitable for live-cell imaging.
-
Induction of Apoptosis: Induce apoptosis by adding the desired stimulus to the cell culture medium.
-
Live-Cell Imaging: Place the dish on the stage of a live-cell imaging system maintained at 37°C and 5% CO2. Acquire images in the CFP, YFP, and FRET channels at regular intervals.
-
Image Analysis: Quantify the FRET efficiency over time by calculating the ratio of YFP (FRET) to CFP fluorescence intensity. A decrease in the YFP/CFP ratio indicates caspase activation.[4]
Activatable Fluorescent Substrate (NucView® 488) Assay Protocol
This protocol describes the use of NucView® 488, a substrate-based assay, for detecting caspase-3/7 activity in live cells.
Materials:
-
Cells of interest cultured in a multi-well plate or on a glass-bottom dish.
-
Apoptosis-inducing agent.
-
NucView® 488 Caspase-3/7 Substrate.
-
Complete cell culture medium.
-
Fluorescence microscope or plate reader with appropriate filters.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with an apoptosis-inducing agent.
-
Substrate Addition: Add the NucView® 488 substrate directly to the cell culture medium at the recommended final concentration (typically 2-5 µM).[13]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[13] No washing step is required.[6]
-
Analysis: Analyze the cells by fluorescence microscopy or a fluorescence plate reader. Apoptotic cells with activated caspase-3/7 will exhibit bright green fluorescent nuclei.[6]
Conclusion
The detection of activated caspases in live cells is a dynamic field with a variety of powerful tools available to researchers. FLICA reagents offer high sensitivity and are commercially available for a range of caspases. FRET biosensors provide the unique advantage of enabling real-time, ratiometric imaging of caspase dynamics within single cells. Activatable fluorescent substrates, such as NucView® and CellEvent™, offer a simple and robust method for identifying apoptotic cells with minimal perturbation. The choice of the optimal method will ultimately be guided by the specific biological question, the experimental system, and the available resources. By carefully considering the comparative data and protocols presented in this guide, researchers can confidently select and implement the most suitable approach for their studies of apoptosis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anchored FRET sensors detect local caspase activation prior to neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. ulab360.com [ulab360.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genetargetsolutions.com.au [genetargetsolutions.com.au]
Safety Operating Guide
Navigating the Safe Disposal of FITC-VAD-FMK: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of FITC-VAD-FMK, a widely used pan-caspase inhibitor for studying apoptosis. By adhering to these procedures, laboratories can minimize risks and maintain the highest standards of safety.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with care. The compound is often supplied as a solution in Dimethyl Sulfoxide (DMSO), a combustible liquid that can readily penetrate the skin.[1] Product information from suppliers indicates that this compound may be irritating to the eyes, respiratory system, and skin.[2]
Key Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (butyl gloves are recommended for DMSO), and a lab coat.[3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical advice if irritation persists.
-
Avoid Inhalation: Do not breathe fumes.[2] Work in a well-ventilated area or use a chemical fume hood.
-
Storage: Store this compound at -20°C, protected from light and moisture.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound.
| Property | Value/Information | Source |
| Molecular Formula | C35H35FN4O10S | MyBioSource |
| Molecular Weight | 722.74 g/mol | MyBioSource |
| Form | Typically a 0.6 mM or 5mM solution in DMSO | MyBioSource, Promega Corporation |
| Purity | ≥98% by HPLC | MyBioSource |
| Storage Temperature | -20°C | MyBioSource, R&D Systems |
| Known Hazards | Irritating to eyes, respiratory system, and skin. | Sigma-Aldrich |
| Solvent Hazards | DMSO is a combustible liquid and readily penetrates the skin. | University of Waterloo, Fisher Scientific |
Proper Disposal Procedures
The disposal of this compound, particularly when dissolved in DMSO, requires adherence to institutional and local regulations for chemical waste. Under no circumstances should this chemical be disposed of down the drain. [1][5]
Step-by-Step Disposal Plan:
-
Waste Classification: Treat all solutions containing this compound and the neat compound as chemical waste. Due to the DMSO solvent, it should be classified as organic solvent waste.[3][6]
-
Waste Collection:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible waste container.
-
The container should be clearly labeled as "Hazardous Chemical Waste," "Organic Solvent Waste," or "DMSO Waste," in accordance with your institution's guidelines.[6]
-
-
Container Management:
-
Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[5][6]
-
Follow all institutional procedures for waste manifest and pickup requests. Disposal is typically handled through professional services via chemical incineration.[6]
-
-
Empty Container Disposal:
-
Triple rinse empty this compound containers with a suitable solvent (e.g., ethanol or methanol).
-
Collect the rinsate as chemical waste in your designated organic solvent waste container.[6]
-
After triple rinsing, deface the label on the empty container and dispose of it as regular laboratory glass or plastic waste, as per your institutional policy.
-
Visualizing Key Processes
To further clarify the context in which this compound is used and handled, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Caspase activation pathways and the inhibitory action of this compound.
Caption: Experimental workflow for detecting apoptosis with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
